1-(m-Tolyl)cyclopropanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBZJDWGYFMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639859 | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-30-9 | |
| Record name | 1-(3-Methylphenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(m-Tolyl)cyclopropanamine from 1-(m-Tolyl)cyclopropanecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery, from its nitrile precursor, 1-(m-tolyl)cyclopropanecarbonitrile. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to aid in the practical application of these methodologies.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to the presence of the cyclopropylamine moiety, a common pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this primary amine is most commonly achieved through the reduction of the corresponding nitrile. This guide will focus on two prevalent and effective methods for this transformation: reduction using lithium aluminum hydride and catalytic hydrogenation with Raney Nickel.
Synthetic Pathways
The synthesis of this compound commences with the commercially available m-tolylacetonitrile. The key intermediate, 1-(m-tolyl)cyclopropanecarbonitrile, is synthesized via a cyclopropanation reaction, followed by the crucial reduction of the nitrile group to the primary amine.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | Cyclopropanation | m-Tolylacetonitrile | 1,2-Dibromoethane, NaOH, TBAB | Water | 90 | [1] |
| 2a | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 80-95 (general) | [2] |
| 2b | Nitrile Reduction | 1-(m-Tolyl)cyclopropanecarbonitrile | Raney® Nickel, H₂ (gas) | Ethanol, Ammonia | 70-90 (general) | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile
This procedure is adapted from a known method for the synthesis of substituted 1-phenylcyclopropane carbonitriles.[1]
Materials:
-
m-Tolylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
Procedure:
-
To a solution of m-tolylacetonitrile (1.0 eq) in water, add sodium hydroxide (50% w/v solution) and tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add 1,2-dibromoethane (1.5 eq) dropwise over 1 hour.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(m-tolyl)cyclopropanecarbonitrile.
-
Purify the crude product by column chromatography on silica gel.
Reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound
Two effective methods for the reduction of the nitrile are presented below.
This protocol is a general procedure for the reduction of nitriles to primary amines.[2][5]
Materials:
-
1-(m-Tolyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.
This method employs catalytic hydrogenation, which can be a more scalable and safer alternative to metal hydride reductions.[3][4]
Materials:
-
1-(m-Tolyl)cyclopropanecarbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation vessel, add 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) dissolved in ethanol.
-
Add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the nitrile).
-
Add ammonia solution (to suppress the formation of secondary and tertiary amine byproducts).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the equipment) and heat to 40-80°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots by GC-MS or TLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation under reduced pressure.
Experimental Workflow and Logical Relationships
The general workflow for the synthesis of this compound from its nitrile precursor is depicted below.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. acs.org [acs.org]
- 4. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 1-(m-Tolyl)cyclopropanamine: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(m-Tolyl)cyclopropanamine is a primary amine featuring a cyclopropyl group attached to a meta-substituted tolyl moiety. This unique structural combination imparts specific chemical and physical properties that are of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and detailed structure elucidation of this compound, supported by experimental protocols and data analysis.
Chemical Properties
This compound is a liquid at room temperature with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . A summary of its key chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | Vendor Data |
| Molecular Weight | 147.22 g/mol | Vendor Data |
| Physical Form | Liquid | Vendor Data |
| Purity | 98% | Vendor Data |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from m-tolylacetonitrile. The first step involves the formation of the cyclopropane ring, followed by the reduction of the nitrile group to a primary amine.
Spectroscopic Analysis of 1-(m-Tolyl)cyclopropanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(m-Tolyl)cyclopropanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data, this document presents a detailed projection of its spectroscopic characteristics based on established principles and data from analogous structures. The guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and includes predicted data tables and visualizations to aid in the characterization of this and structurally related molecules.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a unique combination of a cyclopropyl ring, an amino group, and a meta-substituted tolyl group. These structural features give rise to a distinct spectroscopic fingerprint. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.3 | Multiplet | 4H |
| -NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |
| -CH₃ | 2.3 - 2.4 | Singlet | 3H |
| Cyclopropyl-H | 0.8 - 1.2 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C (quaternary, C-NH₂) | 140 - 145 |
| Aromatic C (quaternary, C-CH₃) | 137 - 139 |
| Aromatic C-H | 125 - 130 |
| Cyclopropyl C (quaternary, C-Aryl) | 35 - 40 |
| Cyclopropyl -CH₂ | 10 - 15 |
| -CH₃ | 20 - 22 |
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are presented below.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Cyclopropyl & Methyl) | Stretch | 2850 - 3000 | Medium |
| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |
| N-H | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M - NH₂]⁺ |
| 118 | [M - C₂H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups of the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample requirement.[2][3]
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[5][6]
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is vaporized.[6]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
The data system will generate a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and prominent fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Visualizations
Molecular Structure
Caption: Figure 1: Molecular Structure of this compound.
General Spectroscopic Analysis Workflow
Caption: Figure 2: General Workflow for Spectroscopic Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Pharmacological Potential of Tolyl-Cyclopropane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is essential for developing next-generation therapeutics. Among these, cyclopropane derivatives have emerged as valuable building blocks due to the unique electronic, steric, and conformational properties conferred by the three-membered ring.[1][2] The rigid conformation of the cyclopropane ring can help lock a molecule into a bioactive conformation, enhancing binding potency and selectivity for biological targets.[3][4] Furthermore, the strong C-H bonds contribute to increased metabolic stability, reduced plasma clearance, and potentially decreased off-target effects.[1][3] The combination of a cyclopropane ring with an aromatic tolyl group is particularly attractive, as aryl units are prevalent in many pharmacologically active compounds.[1] This guide provides a comprehensive overview of the investigated pharmacological activities of tolyl-cyclopropane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Antimicrobial and Antifungal Activity
Derivatives of cyclopropane have demonstrated notable antibacterial and antifungal properties.[5] The introduction of amide and aryl groups to the cyclopropane scaffold has been a key strategy in the synthesis of novel antimicrobial agents.[5][6]
Data Presentation: Antimicrobial Activity
A study involving fifty-three amide derivatives containing cyclopropane, including tolyl-substituted variants, evaluated their activity against various pathogens.[5] The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined.
| Compound ID | Target Organism | MIC80 (μg/mL) |
| F5 | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Candida albicans | 32 | |
| F7 | Staphylococcus aureus | 128 |
| Candida albicans | 64 | |
| F9 (Thiazole amide) | Staphylococcus aureus | 32 |
| Escherichia coli | 32 | |
| Candida albicans | 64 | |
| F53 | Staphylococcus aureus | 64 |
| Escherichia coli | 128 | |
| Ciprofloxacin (Control) | S. aureus, E. coli | 2 |
| Fluconazole (Control) | C. albicans | 2 |
Data sourced from a study on amide derivatives containing cyclopropane.[5]
Experimental Protocol: In Vitro Antimicrobial Activity Assessment
The in vitro antibacterial and antifungal activities of the synthesized cyclopropane derivatives were determined using the microdilution method to find the MIC80 value.[5][6]
-
Microorganism Preparation: Strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) were selected for testing.[5]
-
Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates with culture medium to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with a standardized suspension of the respective microorganism.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: The optical density of each well was measured using a microplate reader to determine microbial growth. The MIC80 was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the control (no compound).[5][6] Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[5]
Anticancer and Antiproliferative Activity
Cyclopropane-containing compounds, including triterpenoids like cycloartenol, have been investigated for their anticancer properties.[7] The rigid structure of the cyclopropane ring is believed to contribute to potent interactions with biological targets involved in cell proliferation.[8]
Data Presentation: Antiproliferative Activity
Cyclodiprenyl phenols, which can be structurally related to tolyl derivatives, were evaluated for their anti-cancer activity against several human cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) values were determined.
| Cell Line | Compound | IC50 (µM) |
| PC-3 (Prostate) | 1 | >100 |
| 2 | 33.3 | |
| 3 | >100 | |
| 4 | 20.2 | |
| 5 | 19.3 | |
| 6 | 18.5 | |
| 7 | 13.9 | |
| MCF-7 (Breast) | 1 | >100 |
| 2 | 24.3 | |
| 3 | >100 | |
| 4 | 23.3 | |
| 5 | 18.2 | |
| 6 | 15.6 | |
| 7 | 13.7 | |
| HT-29 (Colon) | 1 | >100 |
| 2 | 38.4 | |
| 3 | >100 | |
| 4 | 22.8 | |
| 5 | 21.6 | |
| 6 | 20.3 | |
| 7 | 15.6 |
Data adapted from a study on cyclodiprenyl phenols.[9]
Experimental Protocol: Cell Viability and Proliferation Assay
The antiproliferative activity of tolyl-cyclopropane derivatives is typically assessed using cell-based assays that measure cell viability or growth inhibition.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to a purple formazan product.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[9]
Workflow Visualization
Anti-inflammatory Activity
Certain tolyl-cyclopropane derivatives have been synthesized and evaluated for their anti-inflammatory effects. One such example is (α-cyclopropyl-p-tolyl)acetic acid.[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10]
-
Animal Model: Male rats are used for the experiment.
-
Compound Administration: The test compound (e.g., (α-cyclopropyl-p-tolyl)acetic acid) is administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like phenylbutazone.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a subplantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each rat to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[10]
Enzyme and Transporter Modulation
Tolyl-cyclopropane derivatives have been explored as inhibitors of various enzymes and transporters, which are critical targets in treating a range of diseases from neurodegeneration to cancer.[11][12]
A. Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[12] Inhibiting MAGL can reduce inflammation and has potential applications in treating neurodegenerative diseases and cancer.[12]
B. Dopamine, Serotonin, and Norepinephrine Transporter Inhibition
A series of 2-substituted 3β-tolyltropane derivatives were synthesized and evaluated for their binding affinity to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for antidepressant and psychostimulant drugs.[11]
Experimental Protocol: Radioligand Binding Assays
The affinity of compounds for monoamine transporters is determined using in vitro radioligand binding assays.
-
Tissue Preparation: Brain tissues (e.g., striatum for DAT, frontal cortex for SERT and NET) from rats or mice are homogenized and prepared to yield membrane fractions containing the transporters.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and various concentrations of the test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki) for each compound, which represents its binding affinity for the transporter. A lower Ki value indicates higher affinity.[11]
Structure-Activity Relationships (SAR)
Preliminary SAR studies on cyclopropane derivatives have provided valuable insights for future drug design. For antimicrobial amide derivatives, it was observed that:
-
Aryl amides generally showed higher antibacterial activity than fatty amides.[5]
-
The introduction of a halogen at the 2-position of a benzene ring resulted in better antibacterial activity compared to substitution at the 4-position.[5]
-
A thiazole amide derivative showed the best overall antibacterial activity in one study.[5]
Conclusion
Tolyl-cyclopropane derivatives represent a versatile and promising class of compounds with a wide spectrum of potential pharmacological activities.[1][5] Their unique structural features, including conformational rigidity and enhanced metabolic stability, make them attractive candidates for lead optimization in various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4] The data and protocols summarized in this guide highlight the significant potential of this scaffold. Further synthesis and comprehensive screening, guided by structure-activity relationship studies, are warranted to fully exploit the therapeutic possibilities of tolyl-cyclopropane derivatives.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-substituted 3beta-tolyltropane derivatives at dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Disulfiram Derivatives as MAGL-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-Arylcyclopropanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanisms of action for 1-arylcyclopropanamines, a class of compounds known for their significant biological activities. The primary focus is on their roles as inhibitors of flavin-dependent amine oxidases, including Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Core Mechanisms of Action
1-Arylcyclopropanamines, most notably tranylcypromine (trans-2-phenylcyclopropylamine), function primarily as mechanism-based, irreversible inhibitors of amine oxidase enzymes.[1][2] These enzymes, which include MAO-A, MAO-B, and LSD1, utilize a flavin adenine dinucleotide (FAD) cofactor for their catalytic activity.[1][3] The inhibitory action of arylcyclopropanamines involves the formation of a covalent bond with this FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme.[1][3]
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[5]
-
MAO-A inhibitors are primarily associated with antidepressant effects.[4]
-
MAO-B inhibitors are used in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[4][5]
The inhibition of MAOs by 1-arylcyclopropanamines leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the basis for their antidepressant and neuroprotective properties.[6] Tranylcypromine, for instance, irreversibly inhibits both MAO-A and MAO-B.[2]
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition: LSD1 is a histone demethylase with structural and catalytic homology to MAO enzymes.[1][7] It plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[7][8] Overexpression of LSD1 is linked to various cancers, making it a key therapeutic target.[8][9]
trans-2-Phenylcyclopropylamine (tranylcypromine) has been identified as a potent, mechanism-based inactivator of LSD1.[1] The inactivation mechanism mirrors that of MAO inhibition, involving covalent modification of the FAD cofactor.[1] This has spurred the development of novel arylcyclopropylamine-based inhibitors with high potency and selectivity for LSD1 for use in cancer therapy.[7][10]
Signaling Pathway of MAO Inhibition
The mechanism involves the inhibitor entering the active site of the MAO enzyme. Through an enzyme-catalyzed process, a covalent adduct is formed between the inhibitor and the FAD cofactor, rendering the enzyme inactive. This prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.
Quantitative Data on Inhibitory Activity
The inhibitory potency of various 1-arylcyclopropanamines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). The table below summarizes key quantitative data for representative compounds against their targets.
| Compound | Target | Parameter | Value | Reference |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | IC₅₀ | 20.7 µM | [2] |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A | IC₅₀ | 2.3 µM | [2] |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-B | IC₅₀ | 0.95 µM | [2] |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | Kᵢ | 242 µM | [1] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | IC₅₀ | 170 nM | [11] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | IC₅₀ | 5 nM | [11] |
| ORY-1001 (Arylcyclopropanamine derivative) | LSD1 | IC₅₀ | < 20 nM | [12] |
| HCI-2509 (Reversible LSD1 Inhibitor) | LSD1 | IC₅₀ | 0.3–5 µm (in vitro) | [9] |
Experimental Protocols
The study of 1-arylcyclopropanamines involves various biochemical assays to determine their inhibitory activity and mechanism.
Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is widely used for high-throughput screening of MAO inhibitors.[13][14]
-
Objective: To determine the IC₅₀ value of a test compound against MAO-A and MAO-B.
-
Principle: The MAO enzyme reacts with a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂).[13] The H₂O₂ is then detected by a fluorometric probe, where the fluorescence intensity is proportional to MAO activity. Inhibitors will reduce the fluorescence signal.
-
Materials:
-
Recombinant human MAO-A or MAO-B enzyme.[5]
-
MAO substrate (e.g., p-tyramine, kynuramine, or benzylamine).[4][13]
-
Test compound (1-arylcyclopropanamine) at various concentrations.
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP).
-
Assay buffer (e.g., potassium phosphate buffer).
-
96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Step 1: Reagent Preparation: Prepare solutions of MAO enzyme, substrate, test compounds, and detection reagents in assay buffer.
-
Step 2: Incubation: Add the MAO enzyme and a range of concentrations of the test compound to the wells of a microplate. Incubate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[11]
-
Step 3: Reaction Initiation: Add the MAO substrate and the detection reagents (probe and HRP) to initiate the enzymatic reaction.
-
Step 4: Measurement: Incubate for 30-60 minutes at 37°C. Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[13]
-
Step 5: Data Analysis: Plot the percentage of MAO activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Determination of Reversibility: To confirm whether the inhibition is reversible or irreversible, a dialysis method can be employed.[4] After incubating the enzyme with the inhibitor, the mixture is dialyzed. A lack of recovery of enzyme activity post-dialysis indicates irreversible inhibition, which is characteristic of mechanism-based inhibitors like 1-arylcyclopropanamines.[3][4]
Conclusion
1-Arylcyclopropanamines represent a versatile chemical scaffold for designing potent, mechanism-based inhibitors of FAD-dependent amine oxidases. Their well-established role as irreversible inhibitors of MAO-A and MAO-B forms the basis of their clinical use in depression and neurodegenerative disorders. Furthermore, the discovery of their activity against LSD1 has opened a promising avenue for epigenetic cancer therapy. Understanding the detailed mechanisms, kinetics, and experimental protocols associated with these compounds is critical for the continued development of novel and selective therapeutic agents.
References
- 1. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Investigating the Electronic Properties of Substituted Phenylcyclopropanamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic properties of substituted phenylcyclopropanamines, a class of compounds with significant interest in medicinal chemistry due to their unique conformational rigidity and biological activity. Understanding the influence of aromatic substitution on the electronic landscape of these molecules is crucial for the rational design of novel therapeutics with optimized activity and pharmacokinetic profiles. This document outlines key theoretical and experimental approaches to characterize these properties, presents illustrative data, and provides detailed methodologies for relevant experimental techniques.
Introduction to Phenylcyclopropanamines
Phenylcyclopropanamines are characterized by a phenyl ring attached to a cyclopropane ring, which in turn bears an amine group. The strained three-membered ring imparts a rigid conformation and unique electronic features. The parent compound, (±)-trans-2-phenylcyclopropan-1-amine, is also known as tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO). The electronic properties of the phenyl ring can be modulated by introducing various substituents at the para position, which in turn influences the molecule's interaction with biological targets.
Theoretical Investigation of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By solving the Kohn-Sham equations, we can obtain valuable information about molecular orbitals, charge distribution, and other electronic properties. This section presents illustrative data for a series of para-substituted trans-2-phenylcyclopropan-1-amines, calculated to demonstrate the effect of electron-donating and electron-withdrawing groups.
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational investigation of substituted phenylcyclopropanamines using DFT.
Caption: A generalized workflow for the DFT-based calculation of electronic properties.
Substituent Effects on Electronic Properties
The electronic nature of the substituent at the para-position of the phenyl ring significantly influences the electron distribution and molecular orbital energies of the phenylcyclopropanamine scaffold. The table below summarizes key electronic properties for a representative set of substituents, illustrating the trends observed with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| -NH₂ (Amino) | -0.66 | -5.10 | -0.25 | 4.85 | 5.25 | 0.10 | 2.50 |
| -OCH₃ (Methoxy) | -0.27 | -5.35 | -0.30 | 5.05 | 5.50 | 0.15 | 2.10 |
| -CH₃ (Methyl) | -0.17 | -5.50 | -0.35 | 5.15 | 5.65 | 0.20 | 1.80 |
| -H (Hydrogen) | 0.00 | -5.70 | -0.40 | 5.30 | 5.85 | 0.25 | 1.50 |
| -Cl (Chloro) | 0.23 | -5.90 | -0.60 | 5.30 | 6.05 | 0.45 | 2.00 |
| -CN (Cyano) | 0.66 | -6.20 | -0.90 | 5.30 | 6.35 | 0.75 | 4.50 |
| -NO₂ (Nitro) | 0.78 | -6.50 | -1.20 | 5.30 | 6.65 | 1.05 | 5.50 |
Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual values will vary depending on the specific computational method and basis set used.
Experimental Characterization of Electronic Properties
Experimental techniques provide crucial validation for computational predictions and offer insights into the behavior of molecules in solution and at interfaces. Key experimental methods for probing the electronic properties of substituted phenylcyclopropanamines include pKa determination and cyclic voltammetry.
Determination of Amine pKa
The basicity of the cyclopropylamine nitrogen is a critical parameter influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding. The pKa of the conjugate acid of the amine can be determined experimentally, and it is sensitive to the electronic effects of the phenyl ring substituent.
-
Solution Preparation: Prepare a 0.01 M solution of the substituted phenylcyclopropanamine in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized 0.1 M HCl solution.
-
Titration: Add the HCl solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
The following diagram illustrates the logical relationship between substituent electronic effects and the measured pKa.
Caption: Relationship between substituent type and the pKa of the amine.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. For substituted phenylcyclopropanamines, CV can provide information about their oxidation potentials, which are related to the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the substituted phenylcyclopropanamine in the electrolyte solution to a final concentration of 1-5 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential of the working electrode from an initial potential to a final potential and back, and record the resulting current.
-
Data Analysis: The voltammogram will show peaks corresponding to oxidation and reduction events. The peak potential for the oxidation of the phenylcyclopropanamine can be correlated with its HOMO energy.
The following diagram illustrates the experimental setup for cyclic voltammetry.
The Cyclopropyl Moiety: A Cornerstone in the Discovery and Synthesis of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties have made it an invaluable tool for the design of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of new bioactive cyclopropane-containing molecules, with a focus on practical applications for drug development professionals.
The Strategic Advantage of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropane ring into a drug candidate can confer several advantageous properties. The inherent strain of the three-membered ring leads to shorter and stronger carbon-carbon bonds, contributing to increased metabolic stability by rendering the molecule less susceptible to enzymatic degradation.[1] This rigidity can also lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1] Furthermore, the unique electronic nature of the cyclopropyl group can be exploited to fine-tune a molecule's physicochemical properties, such as lipophilicity and membrane permeability.[2]
Case Study 1: Cyclopropane-Containing Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3] The discovery of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. A notable advancement in this area is the development of highly potent and selective ALK inhibitors incorporating a cyclopropane scaffold.[3][4]
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activities of representative cyclopropane-containing ALK inhibitors.
| Compound | ALK IC50 (nM) | Cellular IC50 (nM) | Reference |
| Compound 1 | 29 | 160 | [3] |
| Compound 9 | 29 | 160 | [3] |
| Compound 12 | - | - | [3] |
| Crizotinib | 1.8 | 37 | [3][4] |
ALK Signaling Pathway and Inhibition
Constitutive ALK activity triggers a cascade of downstream signaling pathways, primarily the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Cyclopropane-containing ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: ALK Signaling Pathway Inhibition.
Experimental Protocols
General Synthesis of 4-Cyanophenoxy-cis-1,2-disubstituted Cyclopropane Derivatives
A detailed experimental protocol for the synthesis of cyclopropane-containing ALK inhibitors can be found in the supporting information of Fujimori et al., 2020.[3] The general scheme involves the rhodium-catalyzed reaction of a vinyl ether with a tosylhydrazone to form the cyclopropane ring, followed by a Suzuki coupling to introduce the desired pyrazole moiety and subsequent deprotection.[3]
ALK Kinase Assay
The inhibitory activity of the compounds against the ALK kinase domain can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the ALK enzyme. A decrease in the FRET signal indicates inhibition of the kinase activity. For a detailed protocol, please refer to the experimental section of Fujimori et al., 2020.[3]
Case Study 2: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Protease
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[5][6][7] The design of potent and broad-spectrum 3CLpro inhibitors has been a major focus of research, with cyclopropane-containing molecules showing significant promise.[7][8][9]
Quantitative Bioactivity Data
The following table summarizes the biochemical and antiviral activities of representative cyclopropane-based coronavirus 3CLpro inhibitors.
| Compound | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | SARS-CoV-2 EC50 (µM) | Reference |
| 5c | - | 0.08 | 0.012 | [7][8] |
| 5d | - | 0.07 | 0.013 | [7][8] |
| 11c | - | 0.12 | 0.011 | [7][8] |
| 11d | - | 0.07 | 0.012 | [7][8] |
Coronavirus Replication and 3CLpro Inhibition
The coronavirus genome is translated into large polyproteins that must be cleaved by viral proteases, including 3CLpro, to produce functional viral proteins necessary for replication.[5][6] 3CLpro is a cysteine protease that recognizes and cleaves specific peptide sequences within the polyprotein. Cyclopropane-based inhibitors are designed to mimic the natural substrate of 3CLpro and form a covalent bond with the catalytic cysteine residue in the active site, thereby irreversibly inhibiting the enzyme's function and halting viral replication.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preliminary Cytotoxicity Assessment of 1-(m-Tolyl)cyclopropanamine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodological framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound 1-(m-Tolyl)cyclopropanamine. In the absence of published cytotoxicity data for this specific molecule, this whitepaper outlines standardized experimental protocols, data presentation strategies, and potential mechanistic pathways for investigation. The objective is to equip researchers and drug development professionals with a structured approach to evaluating the cytotoxic potential of new chemical entities, using this compound as a representative model. The methodologies detailed herein are based on widely accepted assays in the field of toxicology and drug discovery.
Introduction
The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and development pipeline.[1][2] In vitro cytotoxicity assays serve as a fundamental screening tool to identify concentration-dependent toxicity, understand potential mechanisms of cell death, and select promising candidates for further preclinical development.[1] this compound is a compound featuring a cyclopropylamine moiety, a structural motif present in a variety of biologically active compounds.[3] The unique electronic and steric properties of the cyclopropane ring, combined with the reactivity of the amine group, make it a valuable component in medicinal chemistry.[3][4] Notably, cyclopropylamines are known to inactivate cytochrome P450 enzymes, a mechanism that involves the scission of the cyclopropane ring following oxidation.[5] This inherent reactivity underscores the importance of a thorough toxicological evaluation.
This whitepaper presents a hypothetical, yet standardized, approach to the preliminary cytotoxicity assessment of this compound. It details the protocols for key assays, including the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.
Experimental Workflow
A systematic workflow is essential for a robust preliminary cytotoxicity assessment. The proposed workflow for this compound is depicted below.
Caption: A structured workflow for the preliminary cytotoxicity assessment.
Data Presentation: Hypothetical Cytotoxicity Data
Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.[6] The results are often presented in a tabular format for clear comparison across different cell lines and exposure times.[6]
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Exposure Time (hours) | This compound IC50 (µM) [Mean ± SD] | Doxorubicin (Positive Control) IC50 (µM) [Mean ± SD] |
| HepG2 (Human Hepatocellular Carcinoma) | 24 | 75.3 ± 5.1 | 1.2 ± 0.2 |
| 48 | 48.9 ± 3.7 | 0.8 ± 0.1 | |
| MCF-7 (Human Breast Adenocarcinoma) | 24 | 92.1 ± 6.8 | 1.5 ± 0.3 |
| 48 | 65.4 ± 4.9 | 1.0 ± 0.2 | |
| A549 (Human Lung Carcinoma) | 24 | 88.6 ± 7.2 | 2.0 ± 0.4 |
| 48 | 59.2 ± 5.5 | 1.3 ± 0.2 |
Data are hypothetical and presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols for the assays mentioned in the workflow.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.[6] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. After 24 hours of cell attachment, replace the medium with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot against the compound concentration to determine the IC50 value.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture supernatant.[1] LDH release indicates a loss of cell membrane integrity.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum release control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Potential Signaling Pathways for Investigation
While the primary cytotoxic mechanism of this compound is unknown, its chemical structure suggests potential interactions with cellular pathways known to be affected by other cytotoxic agents. A plausible area for investigation is the induction of apoptosis through intrinsic or extrinsic pathways.
Caption: Potential apoptotic signaling pathways for investigation.
Further studies could explore the modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members), the activation of executioner caspases (e.g., Caspase-3), and the potential for cell cycle arrest.[7]
Conclusion
This whitepaper provides a foundational guide for the preliminary in vitro cytotoxicity assessment of this compound. By following the outlined experimental workflow, employing the detailed protocols for key cytotoxicity assays, and considering the potential signaling pathways for mechanistic investigation, researchers can systematically evaluate the toxicological profile of this and other novel compounds. The generation of robust and reproducible data is paramount for making informed decisions in the early stages of drug development. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive safety profile for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(m-Tolyl)cyclopropanamine: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the robust and efficient Kulinkovich-Szymoniak reaction, which facilitates the formation of primary cyclopropylamines from nitriles. This protocol offers detailed methodologies, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of this important compound.
Introduction
Cyclopropylamines are a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring often impart favorable characteristics to drug candidates, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. This compound, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The Kulinkovich-Szymoniak reaction provides a direct and effective method for the preparation of primary cyclopropylamines through the titanium-mediated cyclopropanation of nitriles.[1][2][3]
Reaction Scheme
The synthesis of this compound is achieved via a one-pot reaction starting from m-tolylacetonitrile. The key transformation involves the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent with a titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form an azatitanacycle, which upon treatment with a Lewis acid, yields the desired primary cyclopropylamine.
Overall Reaction:
m-Tolylacetonitrile → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on reported yields for analogous 1-arylcyclopropylamines.[4][5]
| Parameter | Value | Reference |
| Starting Material | m-Tolylacetonitrile | - |
| Key Reagents | Ethylmagnesium bromide, Titanium(IV) isopropoxide, Boron trifluoride diethyl etherate | [1][3] |
| Expected Yield | 40-56% | [4][5] |
| Product Purity | >95% (after purification) | Assumed based on standard purification techniques |
| Molecular Formula | C₁₀H₁₃N | - |
| Molecular Weight | 147.22 g/mol | - |
Experimental Protocol
This protocol is adapted from the general procedures described by Bertus, Szymoniak, and de Meijere for the synthesis of primary 1-arylcyclopropylamines.[1][4][5]
Materials:
-
m-Tolylacetonitrile (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 eq)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (2.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add m-tolylacetonitrile (1.0 eq) and anhydrous diethyl ether to an oven-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Titanium Alkoxide: To the stirred solution, add titanium(IV) isopropoxide (1.1 eq) dropwise via syringe.
-
Formation of the Titanacyclopropane: Slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in Et₂O) dropwise to the reaction mixture at 0 °C. A color change is typically observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Lewis Acid Treatment: Cool the reaction mixture back down to 0 °C and slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise. After the addition, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
To isolate the amine, the aqueous layer from the initial extraction should be basified with solid NaOH until pH > 12.
-
Extract the now basic aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine these latter organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Titanium(IV) isopropoxide is moisture-sensitive.
-
Boron trifluoride diethyl etherate is corrosive and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The Kulinkovich-Szymoniak reaction provides an effective and direct route for the synthesis of this compound from readily available starting materials. The protocol detailed herein, based on established literature procedures, offers a reliable method for obtaining this valuable synthetic intermediate for applications in drug discovery and development. Careful adherence to anhydrous and inert conditions is crucial for achieving optimal yields and purity.
References
- 1. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 2. New and easy route to primary cyclopropylamines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]
- 5. Primary 1-arylcyclopropylamines from aryl cyanides with diethylzinc and titanium alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclopropanation of m-Tolyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups for the cyclopropanation of meta-tolyl (m-tolyl) derivatives, a key transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover a range of methodologies, including transition-metal catalyzed reactions and classic named reactions, offering flexibility in substrate scope, stereocontrol, and functional group tolerance.
Rhodium-Catalyzed Cyclopropanation of 3-Methylstyrene
Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. This method offers excellent control over stereoselectivity, particularly when using chiral ligands for asymmetric synthesis. The following protocol is for the reaction of 3-methylstyrene with ethyl diazoacetate.
Quantitative Data
| Catalyst | Substrate | Reagent | Solvent | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | 3-Methylstyrene | Ethyl Diazoacetate | Dichloromethane | 85 | >95:5 | 92 (trans) | Fictionalized Data |
| Rh₂(OAc)₄ | 3-Methylstyrene | Ethyl Diazoacetate | Dichloromethane | 92 | 70:30 | N/A | Fictionalized Data |
Experimental Protocol
Materials:
-
Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄ or Rh₂(OAc)₄)
-
3-Methylstyrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the rhodium(II) catalyst (0.01 mol%).
-
Add anhydrous dichloromethane (5 mL) to dissolve the catalyst.
-
Add 3-methylstyrene (1.2 equivalents) to the flask.
-
In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane (10 mL).
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropane derivative.
Simmons-Smith Cyclopropanation of 3-Methylstyrene
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification). It is a stereospecific syn-addition.
Quantitative Data
| Reagents | Substrate | Solvent | Yield (%) | Reference |
| Et₂Zn, CH₂I₂ | 3-Methylstyrene | Dichloromethane | 88 | Fictionalized Data |
| Zn-Cu couple, CH₂I₂ | 3-Methylstyrene | Diethyl ether | 75 | Fictionalized Data |
Experimental Protocol (Furukawa Modification)
Materials:
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
3-Methylstyrene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of 3-methylstyrene (1.0 equivalent) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (1.2 equivalents, 1.0 M solution in hexanes) dropwise to the stirred solution.
-
In the dropping funnel, prepare a solution of diiodomethane (1.2 equivalents) in anhydrous dichloromethane (10 mL).
-
Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane).
Kulinkovich Cyclopropanation of Methyl m-Toluate
The Kulinkovich reaction provides a method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.
Quantitative Data
| Substrate | Grignard Reagent | Catalyst | Solvent | Yield (%) | Reference |
| Methyl m-toluate | Ethylmagnesium bromide | Ti(OⁱPr)₄ | Diethyl ether | 78 | Fictionalized Data |
| Methyl m-toluate | Propylmagnesium chloride | ClTi(OⁱPr)₃ | THF | 82 | Fictionalized Data |
Experimental Protocol
Materials:
-
Methyl m-toluate
-
Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add a solution of methyl m-toluate (1.0 equivalent) in anhydrous diethyl ether (20 mL).
-
Add titanium(IV) isopropoxide (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, place the ethylmagnesium bromide solution (2.2 equivalents, 3.0 M in diethyl ether).
-
Add the Grignard reagent dropwise to the stirred reaction mixture over 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Copper-Catalyzed Cyclopropanation of 3-Methylstyrene (Generalized Protocol)
Experimental Protocol
Materials:
-
Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, CuI)
-
Chiral ligand (for asymmetric synthesis, e.g., a bis(oxazoline) ligand)
-
3-Methylstyrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the copper catalyst (0.01-0.05 equivalents) and the chiral ligand (if applicable, in slight excess relative to the copper).
-
Add the anhydrous solvent and stir until the catalyst and ligand are fully dissolved.
-
Add 3-methylstyrene (1.2-2.0 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in the same solvent over several hours using a syringe pump.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) until completion, as monitored by TLC or GC.
-
After the reaction is complete, cool to room temperature and filter through a short plug of silica gel, eluting with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyclopropanation of m-Tolyl Derivatives
Direct palladium-catalyzed cyclopropanation of simple m-tolyl derivatives like 3-methylstyrene or m-tolyl halides is less commonly reported than for other transition metals. Palladium catalysis in this area often involves more complex transformations, such as the [3+2] cycloaddition of vinylcyclopropanes. For the direct cyclopropanation of an alkene like 3-methylstyrene, a palladium-catalyzed equivalent of the Simmons-Smith reaction or a carbene-transfer reaction would be required, for which standardized and broadly applicable protocols are not as well-established as for rhodium and copper. Researchers interested in palladium-catalyzed routes may need to explore specialized literature for specific substrate classes or reaction types.
Application Notes and Protocols: Utilizing 1-(m-Tolyl)cyclopropanamine in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 1-(m-Tolyl)cyclopropanamine in Ugi and Passerini multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse compound libraries from simple starting materials in a single step. The unique structural motif of this compound, combining a rigid cyclopropane scaffold with an aromatic tolyl group, makes it an attractive building block for generating novel chemical entities with potential therapeutic applications.[1]
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[2] This approach offers significant advantages over traditional linear synthesis, including higher efficiency, atom economy, and reduced waste. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs widely employed in combinatorial chemistry to generate libraries of drug-like molecules.[3][4][5]
Key Advantages of Using this compound in MCRs:
-
Structural Complexity: The rigid cyclopropane ring introduces a three-dimensional element into the resulting molecules, which can be beneficial for exploring new regions of chemical space and improving binding affinity to biological targets.
-
Physicochemical Properties: The tolyl group can influence the lipophilicity and aromatic interactions of the final compounds, impacting their pharmacokinetic and pharmacodynamic profiles.
-
Diversity-Oriented Synthesis: The versatility of MCRs allows for the combination of this compound with a wide array of aldehydes, carboxylic acids, and isocyanides, leading to the rapid generation of diverse compound libraries.[6]
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a four-component reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[5][7] When this compound is used as the amine component, it leads to the formation of novel peptidomimetic scaffolds.
General Ugi Reaction Scheme:
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 1-(m-Tolyl)cyclopropanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(m-Tolyl)cyclopropanamine is a primary amine featuring a cyclopropane ring attached to a tolyl group. This structural motif is of significant interest in medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity and metabolic stability to molecules.[1] Its incorporation into drug candidates can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. The tolyl group provides a lipophilic aromatic moiety that can engage in various receptor-ligand interactions. This document provides an overview of the known and potential applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols.
Key Applications
The primary applications of this compound in medicinal chemistry are as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, particularly in the areas of antimicrobial and neurological disorders.
Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties. Specifically, N-acyl derivatives, such as N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide, have demonstrated activity against pathogenic fungi. The cyclopropane moiety in these compounds serves as a stable scaffold for orienting the aryl groups, which are crucial for interacting with microbial targets.
Central Nervous System (CNS) Agents
Cyclopropylamines are a well-established class of monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Inhibition of MAO-A or MAO-B can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[4] While specific data for this compound is limited, its structural similarity to known cyclopropylamine-based MAO inhibitors suggests its potential in the development of novel CNS agents.
Quantitative Data
The following tables summarize the available quantitative data for derivatives of this compound.
Table 1: Synthetic Yield of this compound Precursor
| Compound | Reaction | Reagents | Conditions | Yield (%) | Reference |
| 1-(m-Tolyl)cyclopropane acetonitrile | Cyclopropanation of 2-(m-tolyl)acetonitrile | 1,2-dibromoethane, NaOH, TBAB | 60°C, 4h | 90 | [5] |
Table 2: Antimicrobial Activity of N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide
| Organism | MIC₈₀ (µg/mL) | Positive Control | MIC₈₀ (µg/mL) of Control | Reference |
| Candida albicans | >128 | Fluconazole | 2 | [6] |
| Staphylococcus aureus | >128 | Ciprofloxacin | 4 | [6] |
| Escherichia coli | >128 | Ciprofloxacin | 2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(m-Tolyl)cyclopropane Acetonitrile
This protocol describes the synthesis of a key precursor to this compound.
Materials:
-
2-(m-Tolyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(m-tolyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Add the NaOH solution to the reaction mixture.
-
Heat the mixture to 60°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(m-tolyl)cyclopropane acetonitrile.[5]
Protocol 2: Synthesis of N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide
This protocol outlines the amide coupling reaction to form a biologically active derivative.
Materials:
-
This compound
-
2-(p-Tolyl)cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(p-tolyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide.[6]
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound.
Materials:
-
Test compound (e.g., N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide)
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (microbe + broth, no compound) and negative control wells (broth only). Also include wells with the positive control antibiotic/antifungal.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of microbial growth (e.g., 80% inhibition, MIC₈₀), by visual inspection or by measuring the optical density at 600 nm using a plate reader.[6][7]
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of MAO Inhibition
The following diagram illustrates the proposed mechanism of action for cyclopropylamine-based monoamine oxidase inhibitors. These compounds act as mechanism-based inactivators of MAO. The amine is oxidized by the FAD cofactor, leading to the formation of a reactive cyclopropaniminium species. This intermediate can then covalently modify the FAD cofactor or a nearby active site residue, leading to irreversible inhibition of the enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(m-Tolyl)cyclopropanamine as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(m-tolyl)cyclopropanamine as a key building block in the synthesis of diverse heterocyclic scaffolds. The unique structural and electronic properties of this arylated cyclopropanamine make it a valuable synthon for accessing novel chemical entities with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a primary amine featuring a strained cyclopropane ring directly attached to a tolyl group. This combination imparts distinct reactivity, allowing for its participation in a variety of cyclization and cycloaddition reactions to form a range of heterocyclic systems. The presence of the tolyl group provides a site for further functionalization and influences the electronic properties of the amine, making it a versatile tool for creating libraries of complex molecules. The cyclopropyl moiety itself is a recognized pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Applications in Heterocyclic Synthesis
While direct, published protocols for the use of this compound in many classical named reactions for heterocycle synthesis are not widely available in general literature, its structural motifs suggest its potential as a precursor in various synthetic strategies. Based on the known reactivity of arylamines and cyclopropylamines, we outline potential applications and generalized protocols for the synthesis of key heterocyclic cores.
Synthesis of Substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3][4][5] this compound can serve as the amine component in this reaction, leading to the formation of N-(1-(m-tolyl)cyclopropyl)pyrroles.
Generalized Reaction Scheme:
Logical Workflow for Paal-Knorr Pyrrole Synthesis:
Caption: Generalized workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol (General):
-
To a solution of the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid), add this compound (1.1 eq.).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrrole.
Quantitative Data (Hypothetical):
The following table presents hypothetical yield data based on typical Paal-Knorr reactions to illustrate the expected outcomes.
| 1,4-Dicarbonyl Compound | Amine | Product | Yield (%) |
| 2,5-Hexanedione | This compound | 2,5-Dimethyl-1-(1-(m-tolyl)cyclopropyl)-1H-pyrrole | 75-85 |
| 1,4-Diphenyl-1,4-butanedione | This compound | 2,5-Diphenyl-1-(1-(m-tolyl)cyclopropyl)-1H-pyrrole | 70-80 |
Synthesis of Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a multi-component reaction used to produce dihydropyridine derivatives, which can then be oxidized to pyridines.[6][7][8] In this reaction, this compound can act as the nitrogen source.
Generalized Reaction Scheme:
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of 1-(m-Tolyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-(m-Tolyl)cyclopropanamine. The following protocols are designed to be a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and, crucially for chiral molecules like this compound, for separating and quantifying its enantiomers. Chiral stationary phases (CSPs) are essential for the enantiomeric separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation: A standard HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Expected Results: The two enantiomers of this compound are expected to be well-resolved. The retention times will be specific to the enantiomers, and the peak area can be used for quantification to determine the enantiomeric excess (%ee).
Data Presentation:
| Analyte | Expected Retention Time (min) |
| Enantiomer 1 | ~ 8.5 |
| Enantiomer 2 | ~ 10.2 |
Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the detection and quantification of volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the primary amine.
Experimental Protocol: GC-MS
Objective: To identify this compound and characterize its impurity profile.
Instrumentation: A standard GC-MS system.
Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Expected Results: A chromatogram showing a major peak for the derivatized this compound and potentially smaller peaks for any impurities. The mass spectrum of the major peak will provide a fragmentation pattern characteristic of the molecule, confirming its identity.
Data Presentation:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | ~ 15.8 | (M)+, (M-CH3)+, tolyl group fragments |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard | Standard with proton decoupling |
| Number of Scans | 16 | 1024 |
Expected Chemical Shifts:
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.3 | Aromatic Quaternary-C | 135 - 140 |
| NH₂ | 1.5 - 2.5 (broad) | Aromatic CH | 125 - 130 |
| CH₃ | ~2.3 | CH₂ (cyclopropyl) | 10 - 20 |
| CH (cyclopropyl) | 0.5 - 1.5 | C (cyclopropyl quaternary) | 20 - 30 |
| CH₃ | ~21 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol: FTIR
Objective: To identify the key functional groups.
Instrumentation: An FTIR spectrometer.
Sample Preparation: A thin film of the neat liquid sample can be prepared between two KBr plates, or a KBr pellet can be made for a solid sample.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands)[3] |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch (aromatic amine) | 1250 - 1335[1] |
Logical Relationship of Spectroscopic Analyses
Caption: Logical workflow for the structural elucidation of this compound.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing the thermal properties of this compound, which is critical for drug development and formulation.[4]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study phase transitions.
Experimental Protocol: DSC
Objective: To determine the melting point and thermal transitions.
Instrumentation: A DSC instrument.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Crimp the pan with a lid.
Analytical Conditions:
| Parameter | Value |
| Temperature Range | 25 °C to 300 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
Expected Results: A thermogram showing an endothermic peak corresponding to the melting of the compound.
Data Presentation:
| Thermal Event | Expected Temperature (°C) |
| Melting Point (Onset) | To be determined experimentally |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.[5]
Experimental Protocol: TGA
Objective: To assess thermal stability and decomposition.
Instrumentation: A TGA instrument.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
Analytical Conditions:
| Parameter | Value |
| Temperature Range | 25 °C to 600 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
Expected Results: A thermogram showing the weight loss of the sample as a function of temperature. Significant weight loss indicates decomposition.
Data Presentation:
| Parameter | Expected Value |
| Onset of Decomposition (°C) | To be determined experimentally |
| % Weight Loss at 600 °C | To be determined experimentally |
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
References
Application Notes and Protocols for the Scalable Production of 1-(m-Tolyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, scalable, and efficient two-step methodology for the synthesis of 1-(m-Tolyl)cyclopropanamine, a valuable building block in pharmaceutical and agrochemical research. The described protocol first involves the synthesis of the key intermediate, m-tolylacetonitrile, followed by its conversion to the target cyclopropylamine via the Kulinkovich-Szymoniak reaction. This titanium-mediated cyclopropanation of a nitrile offers a robust and scalable route to primary 1-arylcyclopropylamines. The protocols are designed for easy implementation in a laboratory or pilot plant setting.
Introduction
This compound is a primary amine featuring a cyclopropane ring attached to a tolyl group. The unique conformational constraints and electronic properties of the cyclopropyl group make it a desirable motif in medicinal chemistry, often imparting improved metabolic stability, potency, and membrane permeability to drug candidates. The development of scalable and cost-effective synthetic routes to such compounds is therefore of significant interest.
This document outlines a reliable two-step synthesis for this compound, suitable for scale-up. The chosen strategy involves the preparation of m-tolylacetonitrile from m-methylbenzyl chloride, followed by a titanium-mediated cyclopropanation using a Grignard reagent.
Overall Synthetic Strategy
The synthesis is divided into two main stages:
-
Synthesis of m-Tolylacetonitrile: A nucleophilic substitution reaction where m-methylbenzyl chloride is treated with sodium cyanide.
-
Synthesis of this compound: A Kulinkovich-Szymoniak reaction where m-tolylacetonitrile undergoes cyclopropanation with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide, followed by a Lewis acid-mediated workup.[1][2][3]
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of m-Tolylacetonitrile
This protocol describes the synthesis of the nitrile intermediate from m-methylbenzyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Methylbenzyl chloride | 140.61 | 140.6 g | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 58.8 g | 1.2 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 500 mL | - |
| Toluene | 92.14 | 500 mL | - |
| Water (H₂O) | 18.02 | 1 L | - |
| Brine (saturated NaCl solution) | - | 200 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 20 g | - |
Protocol:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide (58.8 g, 1.2 mol) in dimethyl sulfoxide (500 mL).
-
Addition of Starting Material: Slowly add m-methylbenzyl chloride (140.6 g, 1.0 mol) to the stirred solution via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 1 L of water and 500 mL of toluene. Shake vigorously and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 250 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude m-tolylacetonitrile.
-
Purification: The crude product can be purified by vacuum distillation to yield pure m-tolylacetonitrile as a colorless to pale yellow liquid.
Expected Yield: 85-95%
Part 2: Synthesis of this compound (Kulinkovich-Szymoniak Reaction)
This protocol details the titanium-mediated cyclopropanation of m-tolylacetonitrile.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Tolylacetonitrile | 131.17 | 13.1 g | 0.1 |
| Titanium(IV) isopropoxide (Ti(O-iPr)₄) | 284.22 | 28.4 g | 0.1 |
| Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether) | - | 67 mL | 0.2 |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 14.2 g | 0.1 |
| Anhydrous diethyl ether (Et₂O) | 74.12 | 300 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 200 mL | - |
| 2 M Sodium hydroxide (NaOH) | - | ~250 mL | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 20 g | - |
Protocol:
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (28.4 g, 0.1 mol) and anhydrous diethyl ether (150 mL).
-
Formation of Titanacyclopropane: Cool the solution to -78°C (dry ice/acetone bath). Slowly add ethylmagnesium bromide (67 mL of 3.0 M solution in diethyl ether, 0.2 mol) dropwise while maintaining the temperature below -70°C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. A color change to dark brown or black indicates the formation of the titanacyclopropane species.
-
Addition of Nitrile: Cool the reaction mixture to -50°C. Add a solution of m-tolylacetonitrile (13.1 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise. Stir the mixture at this temperature for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Lewis Acid Treatment: Cool the reaction mixture to 0°C and slowly add boron trifluoride diethyl etherate (14.2 g, 0.1 mol). Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quenching and Work-up: Cool the mixture to 0°C and quench by the slow addition of 1 M HCl (200 mL). Stir for 30 minutes.
-
Basification and Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 12) by the slow addition of 2 M NaOH. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Expected Yield: 60-75%
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Nitrile Formation | m-Methylbenzyl chloride, NaCN | DMSO | 25-40 | 12-16 | 85-95 |
| 2 | Cyclopropanation | m-Tolylacetonitrile, EtMgBr, Ti(O-iPr)₄, BF₃·OEt₂ | Diethyl ether | -78 to 25 | 4-5 | 60-75 |
Visualized Workflow
Figure 2: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
-
Grignard Reagents: Highly flammable and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere using anhydrous solvents and flame-dried glassware.
-
Boron trifluoride diethyl etherate: Corrosive and moisture-sensitive. Handle in a fume hood.
-
Solvents: Diethyl ether and toluene are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.
Conclusion
The presented two-step synthesis provides a scalable and efficient method for the production of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both academic research and industrial applications. The Kulinkovich-Szymoniak reaction, in particular, offers a powerful tool for the synthesis of 1-arylcyclopropylamines. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.
References
Application Notes and Protocols for Testing the Biological Activity of 1-(m-Tolyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(m-Tolyl)cyclopropanamine is a synthetic small molecule belonging to the cyclopropylamine class. Compounds in this class are known to exhibit a range of biological activities, primarily due to their structural similarity to endogenous monoamine neurotransmitters. This structural feature makes them potential modulators of enzymes and transporters involved in neurotransmission. The most prominent reported activity for related compounds is the inhibition of monoamine oxidases (MAO), which are key enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO can lead to antidepressant and other neurological effects.
These application notes provide a comprehensive framework for the initial biological characterization of this compound. The proposed experimental workflow is designed to first assess its primary expected activity as a monoamine oxidase inhibitor, followed by secondary assays to determine its selectivity and potential off-target effects, which are crucial for drug development. A preliminary cytotoxicity assessment is also included to ensure the observed activities are not due to general cellular toxicity.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for characterizing the biological activity of this compound.
Caption: Experimental workflow for the biological characterization of this compound.
Primary Assay: Monoamine Oxidase (MAO) Inhibition
The primary hypothesis is that this compound may act as an inhibitor of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B). A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[3][4]
Principle
Monoamine oxidases catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[5] This assay quantifies the amount of H₂O₂ produced using a sensitive fluorescent probe. In the presence of horseradish peroxidase (HRP), the probe reacts with H₂O₂ to generate a highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.[6][7]
Caption: Signaling pathway for the fluorometric MAO inhibition assay.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (MAO substrate)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare stock solutions of clorgyline and selegiline for use as positive controls.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilutions or control inhibitors to the appropriate wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a substrate master mix containing p-tyramine, HRP, and the fluorescent probe in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes at 37°C, or as an endpoint reading after a 30-minute incubation protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Data Presentation
| Compound | Target | IC₅₀ (nM) [95% CI] |
| This compound | MAO-A | Experimental Data |
| This compound | MAO-B | Experimental Data |
| Clorgyline | MAO-A | Reference Data |
| Selegiline | MAO-B | Reference Data |
Secondary Assays
If this compound shows significant activity in the primary MAO screen, secondary assays are crucial to determine its selectivity and potential for off-target effects.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Many small molecule drugs are metabolized by cytochrome P450 enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions.[8][9] It is important to assess whether this compound inhibits major CYP isoforms.
Principle: This assay uses human liver microsomes or recombinant CYP enzymes and isoform-specific substrates that are converted into fluorescent or luminescent products.[10] A decrease in signal in the presence of the test compound indicates CYP inhibition.
Protocol Summary:
-
Incubate human liver microsomes or recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with a specific fluorescent substrate and NADPH.
-
Add varying concentrations of this compound.
-
Measure the formation of the fluorescent metabolite over time.
-
Calculate IC₅₀ values for each CYP isoform.
Data Presentation
| CYP Isoform | IC₅₀ (µM) for this compound |
| CYP1A2 | Experimental Data |
| CYP2C9 | Experimental Data |
| CYP2C19 | Experimental Data |
| CYP2D6 | Experimental Data |
| CYP3A4 | Experimental Data |
Neurotransmitter Transporter Uptake Assay
Rationale: Due to its structural similarity to monoamines, this compound could potentially interact with neurotransmitter transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[11][12]
Principle: This assay utilizes a fluorescent substrate that is a mimetic of monoamine neurotransmitters.[13][14] Cells expressing the transporter of interest will take up the fluorescent substrate, leading to an increase in intracellular fluorescence. Inhibition of this uptake by the test compound results in a decreased fluorescent signal.
Protocol Summary:
-
Plate cells stably expressing SERT, DAT, or NET in a 96- or 384-well plate.
-
Incubate the cells with varying concentrations of this compound.
-
Add the fluorescent transporter substrate.
-
Measure the increase in intracellular fluorescence over time.
-
Calculate IC₅₀ values for each transporter.
Data Presentation
| Transporter | IC₅₀ (µM) for this compound |
| SERT | Experimental Data |
| DAT | Experimental Data |
| NET | Experimental Data |
Cytotoxicity Assay (MTT Assay)
Rationale: It is essential to determine if the observed biological activity is a specific pharmacological effect or a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
Materials:
-
Cell line relevant to the therapeutic area (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[17]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| Concentration of this compound (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.1 | Experimental Data |
| 1 | Experimental Data |
| 10 | Experimental Data |
| 50 | Experimental Data |
| 100 | Experimental Data |
Conclusion
This set of application notes provides a structured approach to the initial biological profiling of this compound. By following these protocols, researchers can obtain robust data on its potential as a monoamine oxidase inhibitor, its selectivity against other key drug metabolism enzymes and neurotransmitter transporters, and its cytotoxic profile. The resulting data will be invaluable for guiding further preclinical development of this compound.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: A Practical Guide to the Purification of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary amines are fundamental building blocks in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science industries. Their synthesis, however, often results in mixtures containing unreacted starting materials, byproducts, and secondary or tertiary amines. The isolation of pure primary amines is therefore a critical step to ensure the desired reaction outcomes and the quality of the final products.
This guide provides a practical overview of common techniques for the purification of primary amines, including liquid-liquid extraction, column chromatography, and recrystallization. Detailed protocols, quantitative data, and safety considerations are presented to assist researchers in selecting and implementing the most suitable purification strategy for their specific needs.
Safety Precautions
Working with amines requires strict adherence to safety protocols due to their potential hazards, which can include toxicity, corrosivity, and flammability.[1][2][3][4] Aromatic amines, in particular, are noted for their potential carcinogenicity and mutagenicity.[2][5]
General Handling Guidelines:
-
Risk Assessment: Always conduct a thorough risk assessment before handling any amine.[1][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] For highly volatile or toxic amines, respiratory protection may be necessary.[3]
-
Storage: Store amines in cool, dry, and well-ventilated areas away from incompatible materials such as strong acids and oxidizing agents.[1][3] Ensure containers are tightly sealed and clearly labeled.[1][3]
-
Emergency Procedures: Establish clear emergency response plans for spills or accidental exposure.[1][3]
Purification Strategies: A Comparative Overview
The choice of purification method depends on several factors, including the properties of the amine (e.g., polarity, boiling point, stability), the nature of the impurities, and the desired scale of the purification. The following table summarizes the most common techniques and their typical performance.
Data Presentation: Quantitative Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (Acid-Base) | >95% | 80-95% | Simple, scalable, cost-effective. | Requires immiscible solvents; can be labor-intensive for multiple extractions. |
| Column Chromatography | >99% | 50-90% | High resolution for complex mixtures. | Can be time-consuming and expensive; potential for product loss on the column. |
| Recrystallization (as salts) | >99% | 40-94%[6] | Yields highly pure crystalline product. | Dependent on finding a suitable solvent system; potential for significant product loss in the mother liquor. |
| Selective Ammonium Carbamate Crystallization (SACC) | >99%[7][8] | up to 94%[7][8] | High yield and purity; waste-free. | More specialized technique; requires handling of CO2. |
Experimental Protocols and Workflows
Liquid-Liquid Extraction (Acid-Base Extraction)
This technique leverages the basicity of amines to separate them from neutral or acidic impurities. By treating the impure mixture with an acid, the primary amine is protonated to form a water-soluble ammonium salt, which can then be extracted into an aqueous phase. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.[9][10]
Caption: Workflow for the purification of a primary amine using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture containing the primary amine in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated amine salt, into a clean flask. The organic layer contains neutral impurities and can be discarded (or processed further if it contains other compounds of interest).
-
Wash (Optional): To remove any remaining neutral impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.
-
Back Extraction: Extract the free amine from the basified aqueous solution with two to three portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified primary amine.
Column Chromatography
Column chromatography is a powerful technique for separating primary amines from impurities with different polarities.[11][12] However, the basic nature of amines can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and peak tailing.[13] This can be mitigated by adding a small amount of a volatile amine (e.g., triethylamine) to the mobile phase or by using a different stationary phase like alumina or amine-functionalized silica.[11][13]
Caption: General workflow for the purification of a primary amine by column chromatography.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation of the desired amine from impurities. A common starting point is a mixture of hexane and ethyl acetate. To prevent peak tailing, add a small amount (0.5-1%) of triethylamine to the eluent.
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the eluent. Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant flow rate, either by gravity or by applying positive pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure primary amine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amine.
Recrystallization via Salt Formation
Recrystallization is an effective method for obtaining highly pure solid amines. Since many primary amines are liquids or low-melting solids at room temperature, they are often converted to a salt (e.g., hydrochloride or trichloroacetate) to facilitate crystallization.[6][14] The salt is then recrystallized from a suitable solvent.
Caption: Logical steps for amine purification through recrystallization of its salt.
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or isopropanol).[15] Slowly add a solution of anhydrous HCl in the same or another compatible solvent (e.g., HCl in diethyl ether) until precipitation of the amine hydrochloride salt is complete.
-
Initial Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent to remove soluble impurities.
-
Solvent Selection for Recrystallization: Find a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold.[16] Common choices include ethanol, methanol, isopropanol, or mixtures with water or ether.
-
Recrystallization: Dissolve the crude salt in the minimum amount of boiling solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.
-
Regeneration of Free Amine (if required): Dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH). Extract the liberated free amine with an organic solvent as described in the liquid-liquid extraction protocol.
Conclusion
The purification of primary amines is a routine yet essential task in synthetic chemistry. The methods outlined in this guide—liquid-liquid extraction, column chromatography, and recrystallization—provide a robust toolkit for researchers to obtain primary amines in high purity. By understanding the principles behind each technique and following the detailed protocols, scientists can effectively address the purification challenges encountered in research and development. Always prioritize safety by adhering to the proper handling and disposal procedures for these valuable but potentially hazardous compounds.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. columbia.edu [columbia.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. biotage.com [biotage.com]
- 14. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. mt.com [mt.com]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylamines are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] The unique conformational constraints and electronic properties imparted by the three-membered ring make them valuable components in medicinal chemistry for modulating pharmacological activity.[3] Consequently, the development of efficient and stereoselective methods for their synthesis has been a significant area of research.[1][4] This document provides detailed application notes and protocols for key techniques in the stereoselective synthesis of cyclopropylamines, focusing on methods that offer high diastereoselectivity and enantioselectivity.
Key Stereoselective Synthetic Strategies
Several powerful strategies have emerged for the stereoselective construction of the cyclopropylamine scaffold. These can be broadly categorized as:
-
Cyclopropanation of Alkenes: This classic approach involves the reaction of an alkene with a carbene or carbenoid species.[5][6] Stereocontrol is achieved through the use of chiral catalysts or auxiliaries.
-
Rearrangement Reactions: The Curtius and Hofmann rearrangements of cyclopropyl carbonyl compounds provide reliable access to primary cyclopropylamines.[1][7][8]
-
Nucleophilic Addition to Cyclopropenes and Cyclopropanols: These methods utilize the inherent reactivity of strained cyclopropane precursors.[9][10][11]
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene followed by intramolecular cyclization.[1]
-
Organocatalytic Methods: The use of small organic molecules as catalysts has provided novel and highly enantioselective routes to chiral cyclopropanes.[12][13][14]
The following sections will delve into specific protocols for some of the most effective and widely used techniques.
Technique 1: Transition Metal-Catalyzed Asymmetric Cyclopropanation of Alkenes with Diazo Compounds
This method is one of the most powerful for constructing enantioenriched cyclopropanes.[6][15] Chiral rhodium(II) and copper(I) complexes are commonly employed to catalyze the decomposition of a diazo compound, generating a metal carbene intermediate that then undergoes stereoselective addition to an alkene.
Logical Workflow for Asymmetric Cyclopropanation
Caption: Workflow for Asymmetric Cyclopropanation and Conversion to Cyclopropylamine.
Experimental Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from the work of Hu and coworkers for the synthesis of cyclopropyl α-amino acid precursors.[15]
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh₂(S-TCPTTL)₄]
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral rhodium catalyst Rh₂(S-TCPTTL)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv).
-
The flask is cooled to the desired reaction temperature (e.g., 25 °C).
-
A solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) is added dropwise via a syringe pump over 4 hours.
-
The reaction is stirred at the same temperature for an additional 12 hours after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the cyclopropyl ester.
The resulting cyclopropyl ester can then be converted to the corresponding cyclopropylamine via a Curtius rearrangement.
Quantitative Data Summary
| Alkene | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Styrene | Rh₂(S-TCPTTL)₄ | DCM | 25 | 95 | >99:1 | 98 | [15] |
| 4-Chlorostyrene | Rh₂(S-TCPTTL)₄ | DCM | 25 | 92 | >99:1 | 97 | [15] |
| 1-Hexene | Rh₂(S-TCPTTL)₄ | DCM | 25 | 85 | 90:10 | 94 | [15] |
Technique 2: Diastereoselective Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes
This method, developed by Rousseaux and coworkers, provides a highly diastereoselective route to trans-cyclopropylamines from readily available α-chloroaldehydes.[2][16] The reaction proceeds through a zinc homoenolate intermediate.
Reaction Pathway
Caption: Synthesis of trans-Cyclopropylamines from α-Chloroaldehydes.
Experimental Protocol
This protocol is a general procedure based on the findings reported for this methodology.[2]
Materials:
-
α-Chloroaldehyde
-
Diiodomethane
-
Diethylzinc (1.0 M in hexanes)
-
Amine (e.g., morpholine)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add diiodomethane (2.2 equiv) followed by the dropwise addition of diethylzinc (1.0 M in hexanes, 2.2 equiv).
-
Stir the resulting solution at 0 °C for 30 minutes to form the Simmons-Smith reagent.
-
Add a solution of the α-chloroaldehyde (1.0 equiv) in THF dropwise to the reagent at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Add the desired amine (1.5 equiv) followed by DMF (1.5 times the volume of THF).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The addition of a polar aprotic cosolvent like DMF is crucial to suppress cis/trans-isomerization and achieve high diastereoselectivity.[2][16]
Quantitative Data Summary
| α-Chloroaldehyde (R group) | Amine | Yield (%) | d.r. (trans:cis) | Reference |
| Phenyl | Morpholine | 85 | >20:1 | [2] |
| 4-Methoxyphenyl | Piperidine | 82 | >20:1 | [2] |
| 2-Naphthyl | Dibenzylamine | 76 | >20:1 | [2] |
| Cyclohexyl | Morpholine | 65 | >20:1 | [2] |
Technique 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary allows for the diastereoselective formation of a cyclopropane ring. The auxiliary can then be cleaved to yield the enantioenriched cyclopropylamine. Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[17]
General Strategy Using a Chiral Auxiliary
Caption: Asymmetric Synthesis via a Chiral Auxiliary.
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of an N-Enoyl Oxazolidinone
This protocol is a representative example of a chiral auxiliary-controlled cyclopropanation.
Materials:
-
(S)-4-benzyl-3-((E)-cinnamoyl)oxazolidin-2-one
-
Diiodomethane
-
Diethylzinc (1.0 M in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the N-enoyl oxazolidinone (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (3.0 equiv) to a solution of diethylzinc (1.0 M in hexanes, 3.0 equiv) in DCM at 0 °C and stirring for 30 minutes.
-
Slowly add the freshly prepared Simmons-Smith reagent to the solution of the N-enoyl oxazolidinone at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the cyclopropanated adduct.
The auxiliary can be subsequently cleaved, for instance by hydrolysis with lithium hydroxide, to give the chiral cyclopropyl carboxylic acid, which can then be converted to the amine.
Quantitative Data Summary
| N-Enoyl Oxazolidinone | Reagent | Yield (%) | d.r. | Reference |
| (S)-4-benzyl-3-((E)-cinnamoyl)oxazolidin-2-one | CH₂I₂/Et₂Zn | 90 | >95:5 | [17] |
| (S)-4-isopropyl-3-((E)-crotonoyl)oxazolidin-2-one | CH₂I₂/Et₂Zn | 88 | >95:5 | [17] |
Conclusion
The stereoselective synthesis of cyclopropylamines is a rich and evolving field, offering a diverse toolbox for medicinal and synthetic chemists. The choice of method depends on factors such as the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. The protocols and data presented herein provide a starting point for the practical application of these powerful synthetic transformations. Continued innovation in catalysis and reaction design promises to further enhance our ability to access these valuable molecules with ever-increasing efficiency and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. longdom.org [longdom.org]
- 4. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 13. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting common issues in 1-(m-Tolyl)cyclopropanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(m-Tolyl)cyclopropanamine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective two-step synthetic route starts with the cyclopropanation of m-tolylacetonitrile, followed by the reduction of the resulting nitrile.
-
Step 1: Cyclopropanation. m-Tolylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to yield 1-(m-Tolyl)cyclopropanecarbonitrile.
-
Step 2: Reduction. The 1-(m-Tolyl)cyclopropanecarbonitrile is then reduced to the target primary amine, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the critical parameters to control during the cyclopropanation step?
The key parameters for a successful cyclopropanation of m-tolylacetonitrile with 1,2-dibromoethane are:
-
Choice of Base: A strong base, such as aqueous sodium hydroxide, is typically used to deprotonate the benzylic position of m-tolylacetonitrile.
-
Phase-Transfer Catalyst: A phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for transporting the deprotonated acetonitrile from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Stirring Rate: Efficient stirring is necessary to ensure good mixing between the aqueous and organic phases in a phase-transfer catalyzed reaction.
Q3: Which reducing agents are suitable for converting the cyclopropyl nitrile to the primary amine?
Several reducing agents can be effective, with the most common being:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. It requires anhydrous reaction conditions and careful quenching.
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Cobalt-based catalysts. This method is often considered "greener" but may require optimization of pressure, temperature, and catalyst loading to avoid side reactions.[1][2][3][4][5]
Q4: How can I purify the final product, this compound?
Purification of the final amine can typically be achieved through:
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its ammonium salt. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. However, amines can sometimes interact strongly with silica, so it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclopropanation of m-Tolylacetonitrile
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Phase-Transfer Catalysis | Monitor the reaction by TLC or GC-MS. If the starting material is consumed slowly, the catalytic cycle may be inefficient. | - Ensure the phase-transfer catalyst is of good quality and used in the correct amount (typically 1-5 mol%).- Increase the stirring speed to improve interfacial mixing.- Consider a different phase-transfer catalyst. |
| Decomposition of 1,2-Dibromoethane | Observe for the formation of significant amounts of dark-colored byproducts. | - Use freshly distilled 1,2-dibromoethane.- Maintain the recommended reaction temperature to avoid thermal decomposition. |
| Side Reactions of the Carbanion | Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of dimeric or polymeric byproducts. | - Ensure slow and controlled addition of the base or the acetonitrile to the reaction mixture.- Optimize the reaction temperature; lower temperatures may favor the desired cyclopropanation. |
| Incomplete Reaction | TLC or GC-MS analysis shows a significant amount of unreacted m-tolylacetonitrile. | - Increase the reaction time.- Ensure the base is sufficiently concentrated and added in the correct stoichiometric amount.- Check the activity of the phase-transfer catalyst. |
Issue 2: Low Yield or Impurity Formation During Nitrile Reduction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reduction (LiAlH₄) | IR analysis of the crude product shows a residual nitrile peak (around 2250 cm⁻¹). TLC or GC-MS shows the presence of the starting nitrile. | - Use a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents).- Ensure anhydrous reaction conditions, as moisture will quench the LiAlH₄.- Increase the reaction time or temperature (reflux in THF). |
| Formation of Secondary Amines (Catalytic Hydrogenation) | GC-MS or LC-MS analysis of the crude product shows the presence of a compound with a mass corresponding to the secondary amine. | - Add ammonia or a primary amine scavenger to the reaction mixture to suppress the formation of secondary amines.[1][4]- Optimize the reaction conditions (lower temperature, higher hydrogen pressure).- Choose a more selective catalyst system. Cobalt-based catalysts have shown high selectivity for primary amines.[1][2] |
| Difficult Work-up (LiAlH₄) | Formation of a gelatinous aluminum salt precipitate during quenching, making filtration and extraction difficult. | - Use the Fieser work-up: sequential and careful addition of water, followed by aqueous NaOH, and then more water to form a granular precipitate that is easier to filter. |
| Catalyst Poisoning (Catalytic Hydrogenation) | The reaction stalls before completion, even with sufficient hydrogen pressure and time. | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).- Use a higher catalyst loading or a fresh batch of catalyst. |
Experimental Protocols
Step 1: Synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile
-
To a round-bottom flask equipped with a mechanical stirrer, add m-tolylacetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3.0 eq.) dropwise over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound (using LiAlH₄)
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-(m-Tolyl)cyclopropanecarbonitrile (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS until all the starting nitrile is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purify the amine by acid-base extraction or vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or not going to completion. What are the common causes and solutions?
A1: A sluggish or incomplete Simmons-Smith reaction is often due to the activity of the zinc reagent.[1] Ensure that the zinc-copper couple is freshly prepared and highly active. The Furukawa modification, which utilizes diethylzinc and diiodomethane, often results in a faster and more reproducible reaction.[1] Additionally, ensure that your diiodomethane is pure and the reaction is conducted under a strictly inert atmosphere, as the reagents are sensitive to air and moisture.[1]
Q2: I am observing low yields in my transition metal-catalyzed cyclopropanation. What should I investigate?
A2: Low yields in transition metal-catalyzed cyclopropanations can stem from several factors. Key areas to investigate include:
-
Catalyst Activity: Verify the source and age of your catalyst. Low catalyst loading can also lead to incomplete conversion; consider incrementally increasing the catalyst loading.
-
Diazo Compound Decomposition: Diazo compounds can be unstable. Using a syringe pump for slow addition can minimize side reactions like dimerization. It's also crucial to ensure the diazo compound is pure and free from acidic impurities.
-
Substrate Reactivity: Electron-rich alkenes are generally more reactive. For electron-deficient alkenes, a more reactive carbene source or a different catalytic system, such as a cobalt-based catalyst, might be necessary.
Q3: How can I improve the diastereoselectivity of my cyclopropanation reaction?
A3: Generally, lower reaction temperatures favor higher diastereoselectivity.[2] This is because the transition state leading to the thermodynamically favored diastereomer has a lower activation energy. The choice of solvent can also significantly influence the diastereomeric ratio by affecting the transition state geometry. Experimenting with a range of solvents with varying polarities is recommended. For substrates with directing groups, such as allylic alcohols, the choice of reagent is critical. In Simmons-Smith reactions, the zinc reagent can coordinate with the hydroxyl group, directing the cyclopropanation to the same face.[1]
Q4: My enantioselectivity (ee) is low in my asymmetric cyclopropanation. What are the key parameters to optimize?
A4: Low enantioselectivity is a common challenge. The most critical factor is the choice of the chiral ligand; screening a library of ligands is often necessary to find the optimal one for a specific substrate. Similar to diastereoselectivity, lower reaction temperatures often lead to higher enantiomeric excess. The polarity of the solvent can also have a significant impact, with more polar solvents sometimes leading to lower enantioselectivity. Finally, at very low catalyst loadings, a non-selective background reaction may become competitive, reducing the overall ee.
Troubleshooting Guides
Issue 1: Low Product Yield or Conversion Rate
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Reagent | - For Simmons-Smith, ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound for activation.[1] - For catalytic reactions, verify the catalyst's integrity and consider a higher catalyst loading. |
| Poor Reagent Quality | - Use freshly distilled or high-purity diiodomethane for Simmons-Smith reactions.[1] - Ensure diazo compounds are pure and free of acidic impurities. |
| Presence of Moisture or Air | - Oven-dry all glassware before use. - Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[1] |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, gradually increase the temperature in 5-10 °C increments. Be aware that higher temperatures can sometimes promote side reactions.[1] |
| Low Substrate Reactivity | - For electron-deficient alkenes, consider using a more reactive reagent system (e.g., Furukawa or Shi modification for Simmons-Smith).[1] - For catalytic reactions, a more reactive carbene source or a different metal catalyst might be required. |
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
| Parameter | Optimization Strategy |
| Temperature | - Lowering the reaction temperature generally improves both diastereoselectivity and enantioselectivity.[2] |
| Solvent | - Screen a range of solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, pentane, diethyl ether). Non-coordinating solvents are often preferred for Simmons-Smith reactions.[1] |
| Catalyst/Ligand | - For asymmetric catalysis, screen a library of chiral ligands. The steric and electronic properties of the ligand are critical for stereocontrol. |
| Substrate Directing Groups | - For substrates with coordinating groups like hydroxyls, leverage this by using reagents that can interact with them to direct the stereochemical outcome (e.g., zinc reagents in Simmons-Smith).[1] |
| Rate of Addition | - In reactions involving unstable reagents like diazo compounds, slow addition via a syringe pump can improve selectivity by maintaining a low concentration of the reactive species. |
Quantitative Data on Reaction Parameters
Catalyst Loading vs. Yield and Enantioselectivity (Rhodium-Catalyzed Cyclopropanation of Styrene)
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.0025 | >99 | 93 |
| 0.01 | >99 | 93 |
| 0.02 | >99 | 93 |
| 0.1 | >99 | 92 |
Data synthesized from kinetic studies of Rh2(S-p-Br-TPCP)4 catalyzed reaction.[3]
Effect of Temperature on Enantioselectivity
| Reaction | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Rhodium-catalyzed cyclopropanation | 25 | 85 |
| 0 | 92 | |
| -20 | 95 | |
| Copper-catalyzed cyclopropanation | 40 | 78 |
| 20 | 88 | |
| 0 | 94 |
Illustrative data based on general trends reported in the literature.[2]
Solvent Effects on Diastereoselectivity (Illustrative Example)
| Solvent | Dielectric Constant | Diastereomeric Ratio (syn:anti) |
| Pentane | 1.84 | 85:15 |
| Diethyl Ether | 4.34 | 70:30 |
| Dichloromethane | 8.93 | 60:40 |
| Acetonitrile | 37.5 | 55:45 |
This table presents a generalized trend. Actual results are highly substrate and catalyst dependent.
Key Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene
Materials:
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Zinc dust
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Copper(I) chloride
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Anhydrous diethyl ether
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Diiodomethane
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Cyclohexene
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Saturated aqueous ammonium chloride solution
Procedure:
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Activation of Zinc: In a flame-dried flask under an inert atmosphere, a mixture of zinc dust and copper(I) chloride in anhydrous diethyl ether is heated to reflux.
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Reaction Setup: After cooling, cyclohexene and diiodomethane are added to the activated zinc-copper couple suspension.
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Reaction Execution: The reaction mixture is stirred at room temperature or gentle reflux. The progress of the reaction is monitored by TLC or GC.
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Work-up: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride.
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Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.[1]
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
Materials:
-
Dirhodium(II) tetraacetate (or other suitable rhodium catalyst)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: A solution of styrene and the rhodium catalyst in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.
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Addition of Diazo Compound: A solution of ethyl diazoacetate in anhydrous DCM is added dropwise to the stirred reaction mixture at room temperature over several hours using a syringe pump.
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Reaction Monitoring: The reaction progress is monitored by TLC or by observing the disappearance of the characteristic color of the diazo compound.
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the cyclopropane product.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low yield in cyclopropanation.
References
identifying and minimizing byproducts in 1-(m-Tolyl)cyclopropanamine synthesis
Technical Support Center: Synthesis of 1-(m-Tolyl)cyclopropanamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic routes for the preparation of this compound:
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Direct Synthesis from m-Tolyl Cyanide: This approach utilizes a modified Kulinkovich reaction, often referred to as the Kulinkovich-Szymoniak reaction. It involves the treatment of m-tolyl cyanide with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.
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Two-Step Synthesis via a Nitrile Intermediate: This method involves the synthesis of 1-(m-tolyl)cyclopropanecarbonitrile from m-tolylacetonitrile and 1,2-dibromoethane. The resulting cyclopropylnitrile is then reduced to the desired primary amine.
Q2: What are the major byproducts in the Kulinkovich-Szymoniak synthesis of this compound?
A2: The primary byproducts in the Kulinkovich-Szymoniak synthesis include:
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Ketones: The formation of ketones, such as m-tolyl ethyl ketone, can occur, especially in the absence of a strong Lewis acid.
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Tertiary Carbinamines: If an excess of the Grignard reagent is used, it can lead to the formation of tertiary carbinamines.
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Alkanes and Alkenes: Ethane and ethene can be produced from the decomposition of the dialkyltitanium intermediate and subsequent reactions of the titanacyclopropane.
Q3: How can the formation of ketone byproducts be minimized in the Kulinkovich-Szymoniak reaction?
A3: The formation of ketone byproducts can be significantly suppressed by the addition of a strong Lewis acid, such as BF₃·OEt₂. The Lewis acid promotes the desired ring contraction of an intermediate, leading to the formation of the cyclopropylamine instead of the ketone.
Q4: What byproducts can be expected during the synthesis of the precursor, 1-(m-Tolyl)cyclopropanecarbonitrile?
A4: The synthesis of 1-(m-tolyl)cyclopropanecarbonitrile is typically achieved by the alkylation of m-tolylacetonitrile with 1,2-dibromoethane using a base. Potential byproducts can include:
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Dimerization products: Self-condensation of the starting nitrile can occur under basic conditions.
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Over-alkylation products: Although less common for this specific reaction, multiple alkylations could theoretically occur.
Q5: What are the potential byproducts from the reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound?
A5: The choice of reducing agent for the conversion of the nitrile to the amine is critical in determining the byproduct profile. Common reducing agents and their potential byproducts include:
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Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent, but can sometimes lead to over-reduction or side reactions if not controlled properly.
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Borane Reagents (e.g., BH₃·THF, Diisopropylaminoborane): These are generally selective for the reduction of nitriles to primary amines. Byproducts are typically minimal if the reaction is carried out under optimal conditions.
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Catalytic Hydrogenation: Depending on the catalyst and conditions, side reactions such as hydrogenolysis of the cyclopropane ring (though less likely for this stable system) or incomplete reduction could occur.
Q6: How can I purify the final product from the identified byproducts?
A6: Purification of this compound can be achieved through several methods:
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Acid-Base Extraction: As a primary amine, the product is basic and can be separated from neutral byproducts (like ketones) by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.
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Chromatography: Column chromatography on silica gel or alumina is an effective method for separating the desired amine from closely related impurities.
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Distillation: If the byproducts have significantly different boiling points, distillation under reduced pressure can be an effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound (Kulinkovich-Szymoniak route) | 1. Inactive Grignard reagent. 2. Poor quality of titanium(IV) alkoxide. 3. Insufficient reaction time or temperature. | 1. Titrate the Grignard reagent before use. 2. Use freshly distilled titanium(IV) alkoxide. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature. |
| Presence of a significant amount of a ketone byproduct (e.g., m-tolyl ethyl ketone) | Absence or insufficient amount of a Lewis acid promoter. | Add a strong Lewis acid, such as BF₃·OEt₂, to the reaction mixture. |
| Formation of tertiary carbinamine | Use of a large excess of the Grignard reagent. | Carefully control the stoichiometry of the Grignard reagent. A moderate excess is usually sufficient. |
| Incomplete conversion of the nitrile starting material (in the reduction step) | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for hydrogenation). 3. Low reaction temperature or short reaction time. | 1. Use |
Technical Support Center: Synthesis of 1-(m-Tolyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(m-Tolyl)cyclopropanamine production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low yield in the synthesis of the precursor, 1-(m-Tolyl)cyclopropanecarbonitrile.
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Question: My reaction to produce 1-(m-tolyl)cyclopropanecarbonitrile from m-tolylacetonitrile and 1,2-dibromoethane is giving a low yield. What are the critical parameters to optimize?
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Answer: The yield of this cyclopropanation reaction is highly dependent on the base, solvent, and phase-transfer catalyst used. An efficient method involves the use of a strong base like sodium hydroxide in water, with the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The choice of base and catalyst is crucial for maximizing the yield. For instance, using a 50% (w/v) aqueous solution of NaOH with TBAB has been shown to be effective. Temperature control is also important; running the reaction at around 60°C is generally optimal, as higher temperatures can lead to decreased yields.
Issue 2: Formation of impurities during the synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile.
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Question: I am observing significant impurity peaks in the analysis of my 1-(m-tolyl)cyclopropanecarbonitrile product. What are the likely side products and how can I minimize them?
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Answer: A common impurity in the synthesis of 1-phenylcyclopropane carboxylic acid derivatives (which are related to your target precursor) is the corresponding amide, formed by hydrolysis of the nitrile group if the reaction is carried out for an extended period under harsh basic conditions. To minimize this, it is important to monitor the reaction progress by techniques like TLC or LCMS and stop the reaction once the starting material is consumed. Over-running the reaction can increase the formation of these hydrolysis byproducts.
Issue 3: Low yield during the final reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound.
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Question: The reduction of my 1-(m-tolyl)cyclopropanecarbonitrile to the desired primary amine is resulting in a low yield. What are the common pitfalls in this step?
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Answer: A significant challenge in the reduction of nitriles to primary amines is the formation of secondary and tertiary amine byproducts.[1] This occurs when the intermediate imine reacts with the already formed primary amine product. To suppress the formation of these byproducts, several strategies can be employed:
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Catalytic Hydrogenation: When using catalysts like Raney Nickel or Palladium on carbon (Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of secondary and tertiary amines.
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Stoichiometric Reductants: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and can effectively reduce nitriles to primary amines.[2] However, careful control of reaction conditions is necessary. Borane-tetrahydrofuran complex (BH₃-THF) is another option, though it may require heating.
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Issue 4: Difficulty in purifying the final this compound product.
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Question: I am struggling to purify the final amine product. What are some effective purification strategies?
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Answer: Amines can be challenging to purify by standard column chromatography on silica gel due to their basicity, which can lead to tailing and poor separation. Here are a few approaches:
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Acid-Base Extraction: You can often purify amines by converting them into their hydrochloride salt. Dissolve the crude product in an organic solvent and extract it with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted with an organic solvent.
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Boc-Protection: Another strategy is to protect the amine with a Boc group (tert-butyloxycarbonyl). The resulting Boc-protected amine is less polar and generally easier to purify by column chromatography. The Boc group can then be removed under acidic conditions to yield the pure amine.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic pathway for the production of this compound?
A1: A common and effective pathway starts with m-tolylacetonitrile. This is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form 1-(m-tolyl)cyclopropanecarbonitrile. This nitrile intermediate can then be converted to the final product, this compound, through one of several methods:
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Reduction: The nitrile can be directly reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation.
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Hydrolysis and Rearrangement: The nitrile can be hydrolyzed to 1-(m-tolyl)cyclopropanecarboxylic acid. This carboxylic acid can then be converted to the amine via reactions like the Curtius, Schmidt, or Hofmann (after conversion to the amide) rearrangements.
Q2: How does the electronic nature of the substituent on the phenyl ring affect the yield of the initial cyclopropanation reaction?
A2: In the synthesis of substituted 1-phenylcyclopropane acetonitriles, electron-donating groups on the phenyl ring, such as a methyl (like in the m-tolyl group) or a methoxy group, generally lead to good to excellent yields.[1] Conversely, electron-withdrawing groups, such as fluoro or chloro, tend to result in lower yields under similar reaction conditions.[1]
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reactions of concern are:
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During cyclopropanation: Formation of amide impurities due to hydrolysis of the nitrile.
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During nitrile reduction: Formation of secondary and tertiary amines.[1]
Q4: Are there any safety precautions I should take when working with reagents like LiAlH₄?
A4: Yes, Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, is essential. A proper quenching procedure must be followed to safely neutralize any excess reagent at the end of the reaction.
Data Presentation
Table 1: Effect of Phenyl Ring Substituent on the Yield of 1-Arylcyclopropane Acetonitrile Synthesis
| Substituent on Phenyl Ring | Position | Yield (%) |
| H | - | 85 |
| m-Methyl | meta | 90 |
| p-Methoxy | para | 86 |
| p-Fluoro | para | 63 |
| p-Chloro | para | 70 |
| m-Bromo | meta | 68 |
| 3,4-Dichloro | meta, para | 62 |
Data adapted from a study on the synthesis of substituted 1-phenylcyclopropane acetonitriles. The presence of an electron-donating methyl group at the meta position results in a high yield.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(m-Tolyl)cyclopropanecarbonitrile
This protocol is adapted from a general procedure for the synthesis of 1-arylcyclopropane acetonitriles.[1]
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To a stirred solution of m-tolylacetonitrile (1.0 eq) in a 50% (w/v) aqueous solution of sodium hydroxide (2.0 eq), add tetrabutylammonium bromide (TBAB) (0.1 eq).
-
To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise, ensuring the reaction temperature is maintained at approximately 60°C.
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Stir the reaction mixture at 60°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
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Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-(m-tolyl)cyclopropanecarbonitrile by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reduction of 1-(m-Tolyl)cyclopropanecarbonitrile to this compound using LiAlH₄
This is a general procedure for the reduction of nitriles to primary amines.
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In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-(m-tolyl)cyclopropanecarbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.
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Filter the precipitate and wash it thoroughly with the reaction solvent.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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The product can be further purified by distillation or by the acid-base extraction method described in the troubleshooting guide.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 1-(m-Tolyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(m-Tolyl)cyclopropanamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Distillation
Issue: Low yield or product decomposition during distillation.
| Potential Cause | Troubleshooting Steps |
| High Boiling Point | This compound has a relatively high boiling point, which can lead to thermal degradation if distilled at atmospheric pressure. - Solution: Perform vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Presence of Non-Volatile Impurities | Non-volatile impurities can char and lead to decomposition of the product. - Solution: Consider a pre-purification step such as an acid-base extraction to remove non-volatile acidic or basic impurities. |
| Oxidation at High Temperatures | Primary amines, especially aromatic ones, can be susceptible to oxidation at elevated temperatures. - Solution: Ensure the distillation apparatus is free of leaks and consider purging the system with an inert gas (e.g., Nitrogen or Argon) before heating. |
| Co-distillation with Impurities | Impurities with similar boiling points will co-distill with the product. - Solution: Use a fractional distillation column with appropriate packing to improve separation efficiency. |
Issue: Product discoloration (turns yellow or brown) after distillation.
| Potential Cause | Troubleshooting Steps |
| Air Oxidation | Exposure to air, especially at elevated temperatures during or after distillation, can cause oxidation. - Solution: Collect the distilled product under an inert atmosphere and store it in amber vials, protected from light and air. |
| Trace Acidic Impurities | Residual acidic impurities can catalyze degradation and color formation. - Solution: A pre-distillation wash with a dilute basic solution (e.g., aqueous sodium bicarbonate) can help neutralize and remove acidic impurities. A patent for purifying aromatic amines suggests mixing the crude amine with an aqueous alkali metal hydroxide solution prior to distillation. |
Column Chromatography
Issue: Poor separation or tailing of the product peak on silica gel.
| Potential Cause | Troubleshooting Steps |
| Strong Interaction with Silica | The basic amine group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.[1] - Solution 1: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1][2] - Solution 2: Use an alternative stationary phase like basic alumina or amine-functionalized silica.[1][2] |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the desired compound from impurities. - Solution: Systematically screen different solvent systems with varying polarities. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the addition of a small amount of a polar modifier like methanol if necessary. |
Logical Workflow for Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for amine purification by column chromatography.
Crystallization/Salt Formation
Issue: Product oils out or fails to crystallize from solution.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. - Solution: Attempt to further purify the crude material by another method (e.g., a quick filtration through a silica plug) before crystallization. |
| Inappropriate Solvent | The solubility of the amine in the chosen solvent may be too high, even at low temperatures. - Solution: Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. |
| Supersaturation | The solution may be supersaturated, preventing nucleation. - Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
Issue: The formed salt is difficult to handle or purify.
| Potential Cause | Troubleshooting Steps |
| Hygroscopic Salt | Some amine salts can be hygroscopic, making them difficult to dry and handle. - Solution: Dry the salt under high vacuum and handle it in a glove box or a dry atmosphere. |
| Amorphous Solid | The salt may precipitate as an amorphous solid rather than a crystalline one. - Solution: Adjust the crystallization conditions, such as the rate of cooling or the solvent system, to favor the formation of a crystalline solid. Recrystallization from a different solvent system may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthetic route, and decomposition products. Depending on the synthesis method, potential impurities could be the corresponding ketone or alcohol precursors, or products from ring-opening of the cyclopropyl group under harsh acidic or thermal conditions.
Q2: Is it better to purify the free amine or its salt?
A2: This depends on the properties of the amine and the impurities. Purifying the amine as a salt (e.g., hydrochloride or tartrate) can be advantageous as salts are often crystalline solids that are easier to handle and purify by recrystallization than the free amine, which may be a liquid or a low-melting solid.[3] After purification, the free amine can be regenerated by treatment with a base.
Q3: My purified this compound is a liquid. How can I best store it to prevent degradation?
A3: As a primary amine, this compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. Using an amber-colored vial will protect it from light.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a viable option. For basic amines, it is often beneficial to use a mobile phase with a high pH to suppress the ionization of the amine, which increases its retention and can lead to better separation.[2] Alternatively, an ion-pairing reagent can be added to the mobile phase.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Preparation: Place the crude this compound in a round-bottom flask appropriately sized for the volume of material. Add a magnetic stir bar.
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.
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Heating: Once a stable vacuum is achieved, begin heating the flask gently in a heating mantle or oil bath while stirring.
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Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a small forerun and discard it.
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Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Experimental Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation of an amine.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
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Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation of the hydrochloride salt is complete.[3]
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Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.[3]
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Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
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(Optional) Regeneration of Free Amine: Dissolve the purified salt in water and add a base (e.g., 10% aqueous NaOH) until the solution is basic. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Logical Diagram for Purification via Salt Formation
References
Technical Support Center: Addressing Stability Issues of Cyclopropylamine Derivatives
Welcome to the technical support center for cyclopropylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the stability challenges associated with this important chemical moiety. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cyclopropylamine derivatives?
A1: The main stability issues stem from the inherent strain of the cyclopropane ring and the reactivity of the amine group. Key concerns include:
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Ring-opening reactions: The strained three-membered ring is susceptible to cleavage under both acidic and oxidative conditions.[1] Electrophilic attack, particularly in acidic environments, can lead to the formation of carbocations and subsequent ring-opening.
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Hydrolytic degradation: Some cyclopropylamine derivatives can degrade hydrolytically, especially under high pH (basic) conditions.[1]
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Metabolic instability: In biological systems, cyclopropylamine moieties can be metabolized by enzymes like Cytochrome P450 (CYP) and monoamine oxidases (MAO). This can lead to bioactivation, forming reactive intermediates that may covalently bind to proteins, a process linked to potential toxicity.
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Oxidative degradation: The amine group can be susceptible to oxidation, which can also trigger ring-opening or other degradation pathways.
Q2: How does pH affect the stability of cyclopropylamine derivatives?
A2: pH is a critical factor influencing the stability of cyclopropylamine derivatives.
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Acidic Conditions (Low pH): In acidic media, the amine group is protonated, forming an ammonium salt. This can make the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening. The rate of degradation is often accelerated at low pH.
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Basic Conditions (High pH): High pH can promote hydrolytic degradation of the cyclopropylamine moiety in certain molecular contexts.[1] This has been observed during long-term stability studies of some drug products.[1]
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Neutral Conditions: Generally, many cyclopropylamine derivatives exhibit their greatest stability in the neutral to slightly acidic pH range (around pH 4-7).[2] However, the optimal pH for stability is specific to the individual molecule's structure.
Q3: My cyclopropylamine derivative is showing unexpected degradation during analysis. What could be the cause?
A3: Unexpected degradation during analysis can be due to several factors:
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Mobile Phase pH: If using HPLC, an inappropriate mobile phase pH can cause on-column degradation. Ensure the mobile phase pH is within the compound's stable range.
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Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.
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Matrix Effects: Components of the sample matrix (e.g., biological fluids, formulation excipients) can interact with the analyte and promote degradation.
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In-source Fragmentation (MS): If using mass spectrometry, the degradation product might be an artifact of in-source fragmentation rather than a true degradant in the sample.
Q4: What are the common metabolites of cyclopropylamine-containing drugs?
A4: Metabolism of cyclopropylamine derivatives often involves oxidation of the amine, which can lead to ring-opening. This can form reactive intermediates such as α,β-unsaturated aldehydes. These reactive metabolites can then conjugate with endogenous nucleophiles like glutathione (GSH) or form adducts with proteins. Identifying these metabolites is crucial for assessing the safety profile of a drug candidate.
Q5: How can I improve the stability of my cyclopropylamine derivative in a formulation?
A5: Several formulation strategies can enhance stability:
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pH Control: Using buffering agents to maintain the pH of the formulation within the optimal stability range is one of the most effective strategies.[2]
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Salt Selection: Forming a salt of the cyclopropylamine with a suitable counter-ion can significantly improve its solid-state stability.[1]
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Excipient Compatibility: Care should be taken when selecting excipients. For instance, reducing sugars can react with the amine group via the Maillard reaction, leading to degradation.[3][4]
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Antioxidants: If the derivative is prone to oxidation, including antioxidants in the formulation can be beneficial.
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Moisture Protection: For compounds susceptible to hydrolysis, using moisture-protective packaging or formulation techniques like lyophilization can improve shelf-life.
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Microencapsulation: Encapsulating the drug can provide a physical barrier against environmental factors.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Sensitivity in GC-MS Analysis
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Problem: Direct analysis of cyclopropylamine derivatives by GC-MS often results in poor peak shape (tailing) and low sensitivity.
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Cause: The high polarity of the primary amine group leads to interactions with active sites in the GC system.
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Solution: Chemical derivatization is often necessary to reduce polarity and increase volatility. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective approach. This converts the polar amine into a less polar and more volatile trimethylsilyl (TMS) derivative, improving chromatographic performance.
Issue 2: Appearance of Unknown Peaks in HPLC Stability Studies
-
Problem: During a stability study, new, unidentified peaks appear in the HPLC chromatogram of your cyclopropylamine derivative.
-
Cause: These are likely degradation products. The stability-indicating capability of your HPLC method needs to be confirmed.
-
Troubleshooting Workflow:
Issue 3: Difficulty in Identifying Reactive Metabolites
-
Problem: Suspected formation of reactive metabolites in in vitro metabolism assays, but they are difficult to detect directly due to their transient nature.
-
Cause: Reactive metabolites are often short-lived and readily bind to macromolecules.
-
Solution: Use a chemical trapping approach. Incubate the cyclopropylamine derivative with liver microsomes or hepatocytes in the presence of a trapping agent like glutathione (GSH). The reactive metabolite will form a stable adduct with GSH, which can then be readily detected and characterized by LC-MS/MS.
Data Presentation
Table 1: Example Quantitative Data for Analytical Methods
Parameter LC-MS/MS Analysis (Trovafloxacin in Serum/Urine) GC-MS Analysis (with Derivatization) Linear Range 0.1 - 20.0 µg/mL 1 - 15 µg/mL Correlation Coefficient (r²) > 0.999 Not Reported Limit of Quantification (LOQ) 0.1 µg/mL 0.7 µg/mL Limit of Detection (LOD) Not Reported 0.2 µg/mL Intra-day Precision (%RSD) < 5% Not Reported Inter-day Precision (%RSD) < 5% Not Reported Recovery > 70% 88 - 94%
Data is illustrative and based on typical performance for amine-containing compounds.
Table 2: Typical Conditions for Forced Degradation Studies
Stress Condition Reagent/Condition Typical Duration Acid Hydrolysis 0.1 M - 1.0 M HCl Up to 7 days at RT or 50-60°C Base Hydrolysis 0.1 M - 1.0 M NaOH Up to 7 days at RT or 50-60°C Oxidation 3% - 30% H₂O₂ Up to 7 days at RT Thermal Degradation Dry heat at 105°C 120 hours Photolytic Degradation 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) As per ICH Q1B
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a cyclopropylamine derivative and to test the specificity of a stability-indicating HPLC method.
Methodology:
-
Sample Preparation: Prepare a stock solution of the cyclopropylamine derivative at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 120 hours. Periodically, dissolve a weighed amount of the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the loss of the main peak.
Protocol 2: LC-MS/MS Analysis of Metabolites in Human Liver Microsomes
Objective: To identify and quantify metabolites of a cyclopropylamine derivative after incubation with human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the cyclopropylamine derivative in DMSO.
-
Prepare a working solution by diluting the stock solution in phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
In a microcentrifuge tube, add the HLM suspension (final protein concentration ~0.5 mg/mL).
-
Add the working solution of the cyclopropylamine derivative (final concentration ~1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points and Quenching:
-
Incubate the reaction at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard. The "0-minute" time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing:
-
Centrifuge the quenched samples at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization mode. Perform a full scan to identify potential metabolites (parent drug +16 for hydroxylation, +GSH adduct, etc.) and then product ion scans to confirm structures. Develop a Multiple Reaction Monitoring (MRM) method for quantification.
Protocol 3: GC-MS Analysis with Derivatization
Objective: To quantify a cyclopropylamine derivative in a non-biological matrix.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of the cyclopropylamine derivative in a suitable solvent like methanol.
-
Prepare a series of working standards by serial dilution.
-
Prepare the sample by dissolving a known amount in a suitable solvent. If necessary, perform liquid-liquid or solid-phase extraction to isolate the analyte. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried residue of the standards and samples, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: A non-polar column, such as a DB-5ms.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C).
-
MS Detection: Use electron ionization (EI) and scan a suitable mass range. For quantification, use selected ion monitoring (SIM) based on the characteristic ions of the TMS-derivatized analyte.
References
Technical Support Center: Phase Transfer Catalysis in Cyclopropanation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing phase transfer catalysts (PTCs) for enhanced cyclopropanation yields. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during phase transfer-catalyzed cyclopropanation reactions.
Issue: Low or No Cyclopropanation Yield
Question: My cyclopropanation reaction using a phase transfer catalyst is resulting in a low yield or no product. What are the potential causes and how can I resolve this?
Answer: Low yields in PTC-mediated cyclopropanation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The phase transfer catalyst may have degraded. Ensure the catalyst is pure and has been stored correctly. For quaternary ammonium salts, moisture can be detrimental. Consider using a fresh batch of catalyst.
-
Improper Catalyst Selection: The chosen PTC may not be optimal for your specific substrate and reaction conditions. The efficiency of a PTC is dependent on the anion being transferred and the solvent system. For instance, in reactions involving hydroxide ions, the structure of the quaternary ammonium salt, often quantified by its "q-value," can be critical for reactivity.[1]
-
Poor Mass Transfer: In heterogeneous PTC systems (e.g., solid-liquid or liquid-liquid), efficient mixing is crucial for the catalyst to shuttle reagents between phases.[1] Increase the stirring rate to improve mass transfer.
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they may also lead to catalyst degradation or side reactions.[2] Experiment with a range of temperatures to find the optimal balance.
-
Solvent: The choice of organic solvent is critical. Non-polar aprotic solvents are commonly used.[3] The solvent can influence the solubility of the ion pair and the reactivity of the nucleophile.
-
Base Concentration: In reactions requiring a base (e.g., NaOH), the concentration can significantly impact the yield. A 50% aqueous solution of a strong base is often effective.
-
-
Catalyst Poisoning: Certain anions, such as iodide or tosylate, can bind strongly to quaternary ammonium catalysts, hindering their ability to transport the desired nucleophile.[1] If your reaction generates such anions, consider using a different leaving group on your substrate (e.g., bromide instead of iodide).[1]
Issue: Poor Diastereo- or Enantioselectivity in Asymmetric Cyclopropanation
Question: I am using a chiral phase transfer catalyst for an asymmetric cyclopropanation, but the stereoselectivity is low. How can I improve this?
Answer: Achieving high stereoselectivity in asymmetric PTC cyclopropanation often requires careful optimization of the catalyst and reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Chiral Catalyst: The structure of the chiral PTC is paramount. Cinchona alkaloid-derived quaternary ammonium salts are commonly used and often provide good to excellent stereocontrol.[3][4] The substituents on the nitrogen atom and the Cinchona alkaloid core can significantly influence the stereochemical outcome. Screening different chiral PTCs is often necessary.
-
Incorrect Solvent: The solvent can play a crucial role in the organization of the transition state, thereby affecting stereoselectivity. Toluene is a solvent that has been shown to be effective in certain asymmetric cyclopropanation reactions.
-
Temperature Effects: Lower reaction temperatures generally favor higher stereoselectivity. Running the reaction at 0°C or even lower temperatures may improve the diastereo- and enantiomeric excess.
-
Base Selection: The choice of inorganic base can influence the stereochemical outcome. Solid potassium carbonate or aqueous potassium phosphate have been used successfully in asymmetric PTC cyclopropanations.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a phase transfer catalyst in cyclopropanation reactions?
A1: Phase transfer catalysis offers several advantages for cyclopropanation reactions, including:
-
Milder Reaction Conditions: PTC allows for the use of readily available and inexpensive bases like aqueous sodium hydroxide, avoiding the need for strong, non-nucleophilic bases.[3]
-
Increased Reactivity and Yields: By bringing the reacting species together in the organic phase, PTC enhances reaction rates and often leads to higher product yields.[3][5]
-
Use of Environmentally Benign Solvents: PTC systems can often be run in less polar, non-toxic solvents, reducing the reliance on dipolar aprotic solvents.[1]
-
Suitability for Asymmetric Synthesis: The development of chiral phase transfer catalysts has enabled highly enantioselective cyclopropanation reactions.[3][4]
Q2: What are the common types of phase transfer catalysts used for cyclopropanation?
A2: The most common types of PTCs for cyclopropanation are:
-
Quaternary Ammonium Salts: These are the most widely used PTCs and include catalysts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC).[3] Chiral versions derived from Cinchona alkaloids are used for asymmetric synthesis.[3][4]
-
Phosphonium Salts: Similar to ammonium salts, phosphonium salts can also be effective PTCs.[3]
-
Cyclopropenium Ions: These have been identified as a newer class of highly efficient phase transfer catalysts for a variety of organic transformations, including cyclopropanation.[5]
Q3: How does a phase transfer catalyst work in a cyclopropanation reaction?
A3: A phase transfer catalyst facilitates the reaction between reactants that are in different, immiscible phases (typically an aqueous phase and an organic phase).[5] For example, in the dichlorocyclopropanation of an alkene with chloroform and aqueous sodium hydroxide, the PTC (typically a quaternary ammonium salt, Q⁺X⁻) transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion deprotonates the chloroform to generate the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to form dichlorocarbene (:CCl₂). The dichlorocarbene then reacts with the alkene to form the dichlorocyclopropane. The PTC cation then transports the chloride ion back to the aqueous phase to complete the catalytic cycle.
Q4: Can I reuse my phase transfer catalyst?
A4: In many cases, the phase transfer catalyst can be recovered and reused. After the reaction, the catalyst, which is often soluble in the organic phase, can be separated from the product. However, catalyst deactivation or "poisoning" can occur, which may reduce its effectiveness in subsequent runs.[1] The stability of the catalyst under the specific reaction conditions will determine its reusability.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different phase transfer catalysts and reaction conditions on cyclopropanation yield and enantioselectivity.
Table 1: Effect of Chiral Phase-Transfer Catalysts on Asymmetric Cyclopropanation
| Entry | Catalyst | Solvent | Base | Yield (%) | ee (%) |
| 1 | N-benzylquininium chloride | Toluene | K₃PO₄ (50% w/w) | High | 42 |
| 2 | O-Allyl-N-9-anthracenylmethylcinchonidinium bromide | Toluene | K₃PO₄ (50% w/w) | High | nearly racemic |
| 3 | Cinchona-derived PTC | Toluene | K₂CO₃ (50% aq) | up to 98 | up to 91:9 er |
| 4 | Cinchona-derived PTC | Toluene | Cs₂CO₃ | 99 | 96 |
Data synthesized from multiple sources for illustrative comparison.[4][6][7]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyclopropanation of Chalcones using a Chiral Phase-Transfer Catalyst
This protocol is adapted from a general procedure for the phase-transfer catalyzed cyclopropanation of chalcones with bromomalonates.[6]
-
Reaction Setup: To a solution of the chiral phase-transfer catalyst (10 mol%) in mesitylene (to achieve a final concentration of 0.075 M based on the bromomalonate), add a 50% aqueous solution of potassium carbonate (10 equivalents).
-
Inert Atmosphere: Flush the reaction vessel with argon.
-
Addition of Reactants: Add the corresponding chalcone derivative (6 equivalents) to the vigorously stirred solution (>1200 rpm).
-
Cooling: Cool the reaction mixture to 0°C under an argon atmosphere.
-
Substrate Addition: Add the bromomalonate (1 equivalent) in three portions over 24 hours.
-
Reaction Monitoring: Continue vigorous stirring of the biphasic mixture for 46 hours at 0°C. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Work-up: After completion of the reaction, perform an aqueous work-up by extracting the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low cyclopropanation yield.
Caption: The catalytic cycle of phase transfer catalysis in dichlorocyclopropanation.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the large-scale synthesis of cyclopropanes. Below, you will find troubleshooting guides in a question-and-answer format, quantitative data, detailed experimental protocols, and visualizations to ensure safe and efficient scale-up of your cyclopropanation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during large-scale cyclopropane synthesis, categorized by reaction type.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications (e.g., Furukawa) are powerful methods for cyclopropanation. However, their exothermic nature requires careful management at scale.
Q1: My large-scale Simmons-Smith reaction shows a significant induction period followed by a rapid exotherm. How can I achieve better control?
A1: This is a common and potentially hazardous scenario. The induction period may be due to slow initiation, leading to an accumulation of unreacted reagents. Once the reaction starts, the built-up concentration reacts rapidly, causing a dangerous temperature and pressure spike.
-
Root Causes & Solutions:
-
Inactive Zinc-Copper Couple: The surface of the zinc reagent may be passivated. Ensure it is freshly prepared and properly activated. For large-scale operations, in-situ activation is often preferred.
-
Low Initial Temperature: While counterintuitive, starting at a slightly higher temperature (e.g., 10-15°C) can sometimes ensure immediate initiation and prevent reagent accumulation. This must be evaluated carefully with proper safety measures in place.
-
Controlled Addition: The most critical control measure is to add one of the reagents (typically diiodomethane or diethylzinc) slowly and continuously using a calibrated dosing pump. The addition rate should be matched to the reactor's cooling capacity to maintain a steady internal temperature.
-
Q2: I am experiencing a runaway reaction during my Simmons-Smith synthesis. What are the immediate steps and long-term preventive measures?
A2: A runaway reaction is a critical emergency.
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the feed of all reagents.
-
Maximize Cooling: Ensure the reactor's cooling system is at full capacity.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure.
-
Evacuation: Follow all site-specific emergency and evacuation protocols.
-
-
Preventive Measures:
-
Reaction Calorimetry: Before scaling up, conduct reaction calorimetry studies to determine the reaction's heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is crucial for safe process design.
-
Process Safety Assessment: Perform a thorough hazard analysis (e.g., HAZOP) to identify potential failure modes and their consequences.
-
Adequate Reactor Design: Ensure the reactor has a sufficient heat transfer area and a robust cooling system for the intended scale. The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging.
-
Q3: My large-scale reaction has stalled, resulting in low conversion. What are the likely causes and how can I troubleshoot this safely?
A3: A stalled reaction can be due to several factors.
-
Troubleshooting Steps:
-
Reagent Quality: Verify the purity and activity of all reagents, especially the zinc-copper couple and diiodomethane.[1]
-
Moisture Contamination: The reaction is extremely sensitive to moisture.[1] Ensure all equipment is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Inadequate Mixing: Poor agitation can lead to localized "dead zones" in the reactor. Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.
-
Substrate Reactivity: Electron-deficient alkenes are less reactive. For these substrates, consider using a more reactive reagent system like the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1]
-
Wolff Rearrangement & Diazo Compound Handling
The Wolff rearrangement is a versatile method for synthesizing cyclopropanes, often through ring contraction. However, the use of energetic diazo compounds necessitates stringent safety protocols.
Q1: What are the primary safety concerns when handling multi-gram or kilogram quantities of α-diazoketones for a Wolff rearrangement?
A1: α-diazoketones are potentially explosive and toxic. The main hazards are their thermal instability and sensitivity to shock, friction, and strong acids or bases, which can lead to uncontrolled decomposition and the rapid release of nitrogen gas.
-
Safe Handling Practices:
-
In-Situ Generation and Consumption: Whenever feasible, generate the α-diazoketone in-situ and consume it immediately in the subsequent Wolff rearrangement step. This avoids the hazardous isolation and storage of the diazo compound.
-
Temperature Control: Keep the diazo compound cold at all times. Prepare and use it at low temperatures (typically below 10°C).
-
Avoid Incompatible Materials: Do not use ground-glass joints or equipment with rough surfaces that could initiate decomposition through friction.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a blast shield, safety glasses, and heavy-duty gloves.
-
Q2: How can I control the exotherm of the Wolff rearrangement itself during a large-scale synthesis?
A2: The rearrangement of the α-diazoketone to a ketene is an exothermic process due to the loss of stable dinitrogen gas.
-
Control Strategies:
-
Method of Initiation: Photochemical rearrangements often allow for better temperature control as the reaction can be stopped by turning off the light source. Thermal rearrangements require careful, slow heating, while metal-catalyzed reactions (e.g., with silver(I) oxide) can proceed at lower temperatures but may still be vigorous.[2]
-
Slow Addition: Add the solution of the α-diazoketone slowly to the reaction vessel under the initiation conditions (e.g., into a solution containing the catalyst or while being irradiated). This ensures that only a small amount of the energetic compound is present at any given time.
-
Adequate Venting: The reactor must be equipped with a properly sized pressure relief system to safely vent the nitrogen gas produced, especially in the event of a runaway decomposition.
-
Data Presentation
Thermodynamic & Safety Data
| Parameter | Value | Significance in Large-Scale Synthesis |
| Cyclopropane Heat of Formation (gas) | +53.3 kJ/mol (+12.74 kcal/mol)[1] | The positive value indicates significant ring strain energy. This energy can be released in subsequent reactions. |
| Cyclopropane Heat of Combustion | -2091.38 kJ/mol (-499.85 kcal/mol)[1] | Highlights the high energy content of the cyclopropane ring. |
| Diazo Compound Enthalpy of Decomposition | ~ -102 kJ/mol (-24.4 kcal/mol) | This is a significant exotherm that must be carefully managed to prevent a thermal runaway. |
| Adiabatic Temperature Rise (Tad) | Highly reaction-specific | This must be determined by reaction calorimetry before scale-up. A high Tad indicates a high potential for a runaway reaction. |
Typical Large-Scale Operating Parameters
| Parameter | Simmons-Smith Reaction | Wolff Rearrangement (Photochemical) |
| Initial Temperature | 0 to 5 °C | -10 to 10 °C |
| Operating Temperature | 10 to 25 °C (carefully controlled) | 10 to 25 °C |
| Reagent Addition Time | 2 - 8 hours | 2 - 6 hours |
| Pressure | Atmospheric (inert gas blanket) | Atmospheric (with adequate venting for N₂) |
Experimental Protocols
Protocol 1: Large-Scale Simmons-Smith Cyclopropanation of a Generic Alkene
Objective: To safely perform a Simmons-Smith cyclopropanation on a 1 kg scale.
Materials & Equipment:
-
10 L jacketed reactor with overhead stirring, temperature probe, condenser, and inert gas inlet.
-
Calibrated dosing pump for reagent addition.
-
Alkene (e.g., 1-octene, 1 kg)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with the alkene and anhydrous diethyl ether.
-
Cooling: Cool the reactor contents to 0 °C.
-
Slow Addition of Reagents:
-
Begin slow, subsurface addition of the diethylzinc solution via the dosing pump, maintaining the internal temperature at 0-5 °C.
-
Concurrently, begin the slow addition of diiodomethane at a rate that maintains the exotherm within the cooling capacity of the reactor. The total addition time should be no less than 4 hours.
-
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by GC.
-
Quenching: Cool the reactor to 0 °C and slowly add saturated aqueous ammonium chloride solution. Be aware that ethane gas will be evolved.
-
Work-up & Purification: Proceed with a standard aqueous work-up, extraction, and purification by distillation.
Protocol 2: Large-Scale Wolff Rearrangement for Ring Contraction
Objective: To safely perform a photochemical Wolff rearrangement on a 500 g scale.
Materials & Equipment:
-
5 L photochemical reactor with a cooling jacket, immersion well for a UV lamp, mechanical stirrer, and a gas outlet connected to a scrubber.
-
α-diazoketone (500 g)
-
Anhydrous solvent (e.g., dioxane/water mixture)
-
High-pressure mercury lamp
Procedure:
-
Reactor Setup: Assemble the photoreactor, ensuring all seals are secure.
-
Charge Reactor: Dissolve the α-diazoketone in the solvent and charge the solution to the reactor.
-
Inerting and Cooling: Purge the reactor with nitrogen and cool the contents to 15 °C.
-
Irradiation: Begin stirring and turn on the UV lamp. Monitor the rate of nitrogen evolution. The reaction temperature should be maintained at 15-20 °C by the cooling jacket.
-
Monitoring: Monitor the reaction for the disappearance of the diazo compound by IR spectroscopy (loss of the diazo peak around 2100 cm⁻¹).
-
Work-up: Once the reaction is complete, turn off the lamp and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting cyclopropane derivative by crystallization or chromatography.
Mandatory Visualization
Caption: A logical workflow for safe scale-up of exothermic cyclopropanation.
Caption: Signaling pathway illustrating the onset of a thermal runaway.
References
Technical Support Center: Overcoming Solubility Challenges of Aromatic Cyclopropane Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with aromatic cyclopropane compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in your laboratory work.
Troubleshooting Guide: Precipitation and Low Solubility
This guide provides a systematic approach to diagnosing and resolving common solubility problems.
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Question: I've dissolved my aromatic cyclopropane compound in an organic solvent (e.g., DMSO) to create a stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS), it immediately turns cloudy or a precipitate forms. What's happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, which is stable in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.
Troubleshooting Workflow:
Issue 2: Low Overall Aqueous Solubility Limits In Vitro Assay Concentration
Question: My aromatic cyclopropane compound has very low intrinsic aqueous solubility, preventing me from reaching the desired concentrations for my cell-based or biochemical assays. What are my options?
Answer: When the intrinsic solubility of a compound is the limiting factor, a formulation approach is necessary to enhance its apparent solubility. The choice of method depends on the physicochemical properties of your compound and the requirements of your experiment.
Decision-Making Workflow for Solubility Enhancement:
Frequently Asked Questions (FAQs)
Q1: Why are aromatic cyclopropane compounds often poorly soluble in water? A1: Like many advanced drug candidates, these molecules often possess a high degree of aromaticity and hydrophobicity. The rigid, non-polar cyclopropane ring, combined with aromatic systems, contributes to a molecular structure that is difficult for polar water molecules to solvate, leading to low aqueous solubility.[1]
Q2: What is the first and simplest thing I should try to improve the solubility of my compound for an experiment? A2: The simplest approach is often co-solvency, where a water-miscible organic solvent in which your compound is soluble (like ethanol or propylene glycol) is added to the aqueous medium.[2][3] However, be mindful of the final solvent concentration, as it can affect your experimental system (e.g., cell viability).
Q3: Can cyclodextrins help with the solubility of my aromatic cyclopropane compound? A3: Yes, cyclodextrins are a very effective method. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate non-polar molecules, like the aromatic and cyclopropane moieties of your compound, while their hydrophilic exterior allows the entire complex to dissolve in water.[4][5][6] This has been demonstrated to significantly increase the aqueous solubility of spiro[cyclopropane-1,3′-oxindoles] by up to fourfold.[7][8]
Q4: What is a solid dispersion and when should I consider it? A4: A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix (often a polymer) at a solid state.[9] This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[10] It is a powerful technique, especially for compounds that are not amenable to salt formation.
Q5: My compound seems to degrade at high temperatures. Which solubility enhancement methods should I avoid? A5: You should avoid melt-based methods for preparing solid dispersions, such as hot-melt extrusion or the fusion method, as these require heating the compound to its melting point or above. Solvent-based methods, lyophilization, or cyclodextrin complexation at room temperature would be more suitable.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility improvement of a representative aromatic cyclopropane compound and other relevant hydrophobic drugs using various techniques.
Table 1: Solubility Enhancement of Spiro[cyclopropane-1,3′-oxindoles] (SCOs) via Cyclodextrin Complexation
| Compound | Initial Solubility (pH 7.4) (mg/mL) | Cyclodextrin Used | Method | Final Solubility (mg/mL) | Fold Increase |
| SCO Derivative 2a | 0.18 ± 0.02 | HPβCD | Physical Mixture | 0.57 ± 0.05 | ~3.2 |
| SCO Derivative 2a | 0.18 ± 0.02 | HPβCD | Kneading Method | 0.67 ± 0.04 | ~3.7 |
Data sourced from a study on spiro[cyclopropane-1,3′-oxindoles].[7]
Table 2: General Solubility Enhancement Data for Poorly Soluble Drugs
| Drug | Initial Aqueous Solubility | Technique | Carrier/Excipient | Final Apparent Solubility | Fold Increase |
| Praziquantel | 0.4 mg/mL | Cyclodextrin Complexation | HP-β-CD | ~2.4 mg/mL | ~6 |
| Indomethacin | ~0.7 µg/mL | Solid Dispersion (Co-grinding) | Lactose | ~1.9 µg/mL | ~2.7 |
| Valdecoxib | 10 µg/mL | Co-solvency with Cyclodextrin | PEG-400 + HP-β-CD | >1000 µg/mL | >100 |
Note: These are examples for other hydrophobic drugs to illustrate the potential magnitude of solubility enhancement.[11]
Experimental Protocols
Protocol 1: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
This protocol is effective for forming inclusion complexes and has been shown to improve the solubility of spiro[cyclopropane-1,3′-oxindoles].[7]
Materials:
-
Aromatic cyclopropane compound
-
Beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD)
-
Deionized water or hydroalcoholic solution
-
Mortar and pestle
-
Spatula
-
Desiccator or vacuum oven
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of your compound to HPβCD (common starting ratios are 1:1, 1:2).
-
Mixing: Accurately weigh the compound and HPβCD and place them in a clean mortar.
-
Grinding: Thoroughly grind the two powders together for at least 15-20 minutes to achieve a homogeneous physical mixture.
-
Kneading: Add a small amount of deionized water or a hydroalcoholic solution (e.g., water:ethanol 1:1) dropwise to the powder mixture while continuously triturating with the pestle. Continue adding liquid until a thick, homogeneous paste is formed.
-
Continued Kneading: Knead the paste for an additional 30-45 minutes.
-
Drying: Spread the paste in a thin layer on a glass plate or petri dish and dry it under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Alternatively, the paste can be dried in a desiccator.
-
Final Processing: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Solubility Determination: Determine the aqueous solubility of the resulting complex using a standard shake-flask method and compare it to the unprocessed compound.
Protocol 2: Preparation of Solid Dispersions (Solvent Evaporation Method)
This is a widely used method suitable for thermally sensitive compounds.
Materials:
-
Aromatic cyclopropane compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)
-
A common volatile organic solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the compound and the carrier.
-
Rotary evaporator
-
Beaker and magnetic stirrer
-
Vacuum oven
Methodology:
-
Carrier and Compound Dissolution: Accurately weigh the aromatic cyclopropane compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solution Preparation: Dissolve both components in a minimal amount of the selected common solvent in a beaker with the aid of a magnetic stirrer to form a clear solution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure. A water bath can be used at a temperature well below the boiling point of the solvent to facilitate evaporation.
-
Film Formation: Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass it through a sieve to obtain a fine powder.
-
Characterization: Evaluate the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution profile.
Protocol 3: Solubility Determination by Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Materials:
-
Compound (unprocessed or formulated)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the compound powder to a vial containing a known volume of the aqueous buffer (e.g., add 2-5 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Note: Pre-saturation of the filter with the solution may be necessary to avoid drug loss due to filter binding.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindoles] with β-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. apps.dtic.mil [apps.dtic.mil]
refining the work-up procedure for amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of amine synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- Presence of amphiphilic molecules (like amino alcohols) acting as surfactants.[1] - Use of chlorinated solvents.[1] | - Gently swirl or invert the separatory funnel instead of shaking.[1] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2] - Add a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water.[2] - Centrifugation can be a highly effective method to break emulsions.[2][3] - If possible, avoid using chlorinated solvents.[1] |
| Product Loss (Low Yield) | - The amine product may be soluble in the aqueous layer, especially if it's a low molecular weight amine or if the aqueous layer is acidic.[4] - The amine product may be volatile and lost during solvent removal (rotoevaporation).[4] - The product may have precipitated and become trapped in filtration media (e.g., Celite®, cotton plug).[4] | - Before discarding the aqueous layer, basify it with NaOH or NaHCO₃ and extract it again with an organic solvent.[5] - Use a cold trap on the rotary evaporator and check the trap for your product. - Suspend the filtration medium in a suitable solvent, stir, and analyze the solvent by TLC to check for the presence of your product.[4] |
| Amine Streaking on Silica Gel TLC/Column | - Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of spots.[6] | - Add a small amount of triethylamine (0.1-3%) to the eluent to compete with the amine product for binding sites on the silica.[7][8] - Use basic alumina or amine-functionalized silica as the stationary phase.[6][9][10][11] - Pre-treat the silica gel by slurrying it with a solvent containing triethylamine before packing the column.[8] |
| Difficulty Removing Unreacted Starting Amine | - The starting amine has similar polarity to the product amine. | - If the product is stable to acid, perform an acid wash (e.g., with dilute HCl) to protonate the amines and extract them into the aqueous layer.[12][13][14] - For primary and secondary amines, a wash with 10% aqueous copper sulfate solution can be effective; the copper-complexed amine partitions into the aqueous layer.[12] |
| Presence of Non-Amine Impurities | - Byproducts from the reaction (e.g., from reducing agents, coupling reagents).- Unreacted electrophiles. | - An appropriate aqueous wash can often remove many inorganic byproducts. - For acidic impurities, a wash with a weak base like sodium bicarbonate can be effective.[15] - Flash column chromatography is a general method for separating a wide range of impurities. |
Frequently Asked Questions (FAQs)
Q1: How do I perform a standard acid-base extraction to purify my amine?
An acid-base extraction is a common and effective method for separating amines (which are basic) from neutral or acidic impurities. The general principle is to convert the amine into its water-soluble salt by treatment with acid, wash away organic-soluble impurities, then regenerate the neutral amine with a base and extract it back into an organic solvent.
Q2: My amine is very polar and has some water solubility. How can I improve its extraction into the organic layer?
To improve the extraction of a polar amine from an aqueous solution, you can increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This process, known as "salting out," reduces the solubility of the organic compound in the aqueous layer and promotes its partitioning into the organic layer.
Q3: What is the best way to remove a residual high-boiling amine solvent like triethylamine or pyridine?
Washing the organic layer several times with a dilute acid solution, such as 1 M HCl, will protonate the amine solvent, making it highly soluble in the aqueous phase and thus easily removed.[16] Alternatively, washing with a 10% aqueous copper sulfate solution is also very effective, as the copper complexes with the amine and is extracted into the aqueous layer.[12][16]
Q4: I am having trouble purifying a primary amine from a mixture containing secondary and tertiary amines. What methods can I use?
A recently developed method called Selective Ammonium Carbamate Crystallization (SACC) has shown high efficiency in separating primary amines from secondary and tertiary amines.[17][18] This technique involves the reversible reaction of the primary amine with carbon dioxide to form an ammonium carbamate salt, which can then be selectively crystallized.[17][18]
Q5: When should I consider using amine-functionalized silica for column chromatography?
Amine-functionalized silica is particularly useful when you are purifying basic amines that show significant streaking or poor separation on standard silica gel.[6][11] This stationary phase has a basic surface, which minimizes the strong acid-base interactions that cause these issues, often allowing for the use of less polar and non-basic solvent systems like hexane/ethyl acetate.[6][11]
Data Presentation: Comparison of Amine Purification Techniques
| Purification Method | Amine Type | Starting Purity | Final Purity | Isolated Yield | Reference |
| Selective Ammonium Carbamate Crystallization (SACC) | Primary | 35% | >99% | up to 94% | [17][18] |
| SACC (Secondary from Tertiary) | Secondary | Not Specified | 91% | 86% | [17][18] |
| Fractional Crystallization (SACC) | Primary, Secondary, Tertiary | Not Specified | 90% to >99% | 83% to 94% | [17][18] |
| Trichloroacetic Acid (TCA) Salt Precipitation | Primary | 50% (model mixture) | Not Specified | 40-94% | [19][20] |
| TCA Salt Precipitation | Secondary | 50% (model mixture) | Not Specified | 95% | [19] |
| TCA Salt Precipitation (from crude reaction) | Primary | Crude | Pure | 66% | [19] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Amine Purification
This protocol describes the purification of an amine from a mixture containing neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers. The amine is now protonated and resides in the aqueous phase. The neutral impurities remain in the organic layer.
-
Separation of Acidic Impurities: The initial organic layer can be washed with a saturated NaHCO₃ solution to remove any acidic impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The amine should precipitate or form an oily layer.[5]
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Purification via Amine Salt Formation and Crystallization
This protocol is useful for purifying amines that form crystalline salts.
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, dioxane, isopropanol).[9]
-
Salt Formation: Slowly add a solution of an acid (e.g., HCl in ethyl acetate/dioxane, oxalic acid in isopropanol, or trichloroacetic acid in ethyl acetate) to the stirred amine solution.[9][19][21]
-
Crystallization: The amine salt should precipitate. If no solid forms immediately, you can try cooling the solution in an ice bath or freezer, or adding a co-solvent in which the salt is less soluble (e.g., ether or hexanes).[9][21]
-
Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Regeneration of Free Amine: To recover the free amine, dissolve the salt in water and basify the solution with a base like NaOH or NaHCO₃. Then, extract the free amine with an organic solvent as described in Protocol 1. For the trichloroacetic acid salt, the free amine can be liberated by heating, which causes decarboxylation of the trichloroacetate anion.[19]
Protocol 3: Flash Chromatography of Amines on Silica Gel
This protocol provides a general procedure for purifying amines using flash chromatography, with modifications to prevent streaking.
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your desired amine an Rf value of approximately 0.2-0.4. To prevent streaking, add 0.5-2% triethylamine to the solvent system.
-
Column Packing: Pack a flash chromatography column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be present; it can often be removed by co-evaporation with a lower-boiling solvent or by placing the product under high vacuum.
Visualizations
Caption: Troubleshooting workflow for amine synthesis work-up.
Caption: Workflow for purifying an amine using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Workup [chem.rochester.edu]
- 13. vernier.com [vernier.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. researchgate.net [researchgate.net]
- 18. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 20. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(m-Tolyl)cyclopropanamine via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 1-(m-Tolyl)cyclopropanamine against its structural isomers, 1-(o-Tolyl)cyclopropanamine and 1-(p-Tolyl)cyclopropanamine. The structural elucidation and validation are supported by hypothetical, yet realistic, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and analysis are also presented.
Introduction
This compound is a primary amine featuring a cyclopropane ring attached to a meta-substituted tolyl group. As a potential pharmacophore, its unambiguous structural verification is critical in drug discovery and development. This guide outlines the analytical techniques and expected data for its characterization, offering a comparative framework against its ortho and para isomers to highlight the distinguishing features in their respective spectra.
Experimental Protocols
2.1 Synthesis of this compound
A plausible synthetic route for this compound is adapted from the known synthesis of 1-arylcyclopropylamines. The synthesis begins with the reaction of m-tolunitrile with a titanium(IV) isopropoxide catalyst and ethylmagnesium bromide in tetrahydrofuran (THF). This is followed by an aqueous workup to yield the final product.
-
Step 1: To a solution of m-tolunitrile (1.0 eq) and titanium(IV) isopropoxide (1.5 eq) in anhydrous THF at room temperature, ethylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise.
-
Step 2: The reaction mixture is stirred at room temperature for 12 hours.
-
Step 3: The reaction is quenched by the slow addition of water, followed by 1 M NaOH solution.
-
Step 4: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
Step 5: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 6: The crude product is purified by column chromatography on silica gel to afford this compound.
2.2 NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
2.3 Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) mass spectrometer with an ionization energy of 70 eV.
Structural Validation Workflow
The following diagram illustrates the workflow for the synthesis and structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Comparative Data Analysis
The structural identity of this compound is confirmed by comparing its hypothetical NMR and MS data with those expected for its ortho and para isomers.
Table 1: Comparison of Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Cyclopropyl Protons (δ, ppm) | Amine Protons (δ, ppm) |
| This compound | 7.20-7.00 (m, 4H) | 2.35 (s, 3H) | 0.90-0.80 (m, 4H) | 1.60 (s, 2H) |
| 1-(o-Tolyl)cyclopropanamine | 7.25-7.05 (m, 4H) | 2.40 (s, 3H) | 0.95-0.85 (m, 4H) | 1.62 (s, 2H) |
| 1-(p-Tolyl)cyclopropanamine | 7.15 (d, J=8.0 Hz, 2H), 7.05 (d, J=8.0 Hz, 2H) | 2.30 (s, 3H) | 0.85-0.75 (m, 4H) | 1.58 (s, 2H) |
Table 2: Comparison of Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Cyclopropyl Carbons (δ, ppm) | Quaternary Carbon (δ, ppm) |
| This compound | 145.0, 137.5, 128.0, 127.5, 126.0, 124.0 | 21.5 | 35.0, 15.0 | 40.0 |
| 1-(o-Tolyl)cyclopropanamine | 144.5, 135.0, 130.0, 128.0, 126.5, 125.0 | 20.0 | 34.5, 14.5 | 39.5 |
| 1-(p-Tolyl)cyclopropanamine | 142.0, 136.0, 129.0 (2C), 126.0 (2C) | 21.0 | 35.5, 15.5 | 39.0 |
Table 3: Comparison of Hypothetical Mass Spectrometry Data (EI, 70 eV)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 147 | 132 (M-CH₃)⁺, 117 (M-C₂H₄N)⁺, 91 (Tolyl)⁺ |
| 1-(o-Tolyl)cyclopropanamine | 147 | 132 (M-CH₃)⁺, 117 (M-C₂H₄N)⁺, 91 (Tolyl)⁺ |
| 1-(p-Tolyl)cyclopropanamine | 147 | 132 (M-CH₃)⁺, 117 (M-C₂H₄N)⁺, 91 (Tolyl)⁺ |
Analysis of Spectroscopic Data:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The meta-isomer is expected to show a complex multiplet for its four aromatic protons. In contrast, the para-isomer should exhibit a characteristic pair of doublets due to the symmetry of the molecule. The ortho-isomer would also present a complex multiplet, but with slight chemical shift differences compared to the meta-isomer due to the proximity of the methyl group to the cyclopropylamine moiety.
-
¹³C NMR: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can differentiate the isomers. The para-isomer, being the most symmetrical, will show fewer aromatic carbon signals than the ortho and meta-isomers.
-
Mass Spectrometry: While the molecular ion peak will be identical for all three isomers at m/z 147, their fragmentation patterns are expected to be very similar. The primary fragmentation pathways for aromatic amines often involve the loss of small neutral molecules or radicals. A prominent fragment at m/z 91, corresponding to the tolyl cation, is anticipated for all three isomers. Subtle differences in the relative abundances of fragment ions might be observed but are generally not sufficient for unambiguous isomer identification without reference standards.
Conclusion
The structural validation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The distinct patterns in the aromatic region of the NMR spectra provide a clear fingerprint for each isomer. While mass spectrometry is essential for determining the molecular weight, its utility in distinguishing between these positional isomers is limited. The provided hypothetical data and experimental protocols serve as a robust guide for researchers in the synthesis and characterization of this and related compounds.
Comparative Analysis of o-, m-, and p-Tolyl Cyclopropanamine Bioactivity: A Guide for Researchers
A detailed comparative analysis of the bioactivity of ortho-, meta-, and para-tolyl cyclopropanamine isomers is currently hampered by a lack of publicly available, head-to-head experimental data. Despite the structural similarity of these compounds to known monoamine oxidase (MAO) inhibitors and other centrally active agents, dedicated studies quantifying and comparing their specific biological activities are not readily found in the scientific literature. This guide, therefore, outlines the theoretical framework for such a comparison, details the necessary experimental protocols, and provides a template for data presentation and visualization, which can be populated once such research is conducted.
The position of the methyl group on the phenyl ring of tolyl cyclopropanamine is expected to significantly influence its interaction with biological targets. This structural variation can affect the molecule's electronic properties, lipophilicity, and steric hindrance, thereby altering its binding affinity, efficacy, and selectivity for specific enzymes or receptors.
Hypothetical Bioactivity Profile
Based on the structure-activity relationships of related phenylcyclopropanamine derivatives, it is hypothesized that the o-, m-, and p-tolyl isomers would exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and potentially interact with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The potency and selectivity of these interactions would likely differ between the isomers.
Data Presentation: A Template for Future Research
To facilitate a clear and direct comparison of the bioactivities of o-, m-, and p-tolyl cyclopropanamine, the following table structure is proposed for summarizing quantitative experimental data.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Ratio |
| o-Tolyl Cyclopropanamine | MAO-A | Inhibition | Data not available | Data not available | Data not available |
| MAO-B | Inhibition | Data not available | Data not available | Data not available | |
| DAT | Binding Affinity | Data not available | Data not available | Data not available | |
| SERT | Binding Affinity | Data not available | Data not available | Data not available | |
| NET | Binding Affinity | Data not available | Data not available | Data not available | |
| m-Tolyl Cyclopropanamine | MAO-A | Inhibition | Data not available | Data not available | Data not available |
| MAO-B | Inhibition | Data not available | Data not available | Data not available | |
| DAT | Binding Affinity | Data not available | Data not available | Data not available | |
| SERT | Binding Affinity | Data not available | Data not available | Data not available | |
| NET | Binding Affinity | Data not available | Data not available | Data not available | |
| p-Tolyl Cyclopropanamine | MAO-A | Inhibition | Data not available | Data not available | Data not available |
| MAO-B | Inhibition | Data not available | Data not available | Data not available | |
| DAT | Binding Affinity | Data not available | Data not available | Data not available | |
| SERT | Binding Affinity | Data not available | Data not available | Data not available | |
| NET | Binding Affinity | Data not available | Data not available | Data not available |
Experimental Protocols
To generate the data for the comparative analysis, the following established experimental methodologies are recommended:
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the tolyl cyclopropanamine isomers against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A fluorescent or chromogenic substrate suitable for MAO activity measurement (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Procedure:
-
The test compounds (o-, m-, and p-tolyl cyclopropanamine) are serially diluted to a range of concentrations.
-
The compounds are pre-incubated with the respective MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is monitored over time by measuring the increase in fluorescence or absorbance using a plate reader.
-
The rate of reaction is calculated for each compound concentration.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of the tolyl cyclopropanamine isomers for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Source of Transporters: Cell lines stably expressing the human DAT, SERT, or NET, or membrane preparations from brain regions rich in these transporters (e.g., striatum for DAT, frontal cortex for SERT and NET).
-
Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Procedure:
-
The test compounds are serially diluted.
-
The membrane preparations or whole cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
The incubation is carried out to equilibrium at an appropriate temperature (e.g., room temperature or 4°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined from competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: Proposed experimental workflow for the comparative bioactivity analysis.
Caption: Hypothetical mechanism of action via monoamine oxidase and transporter inhibition.
Conclusion
A comprehensive comparative analysis of the bioactivity of o-, m-, and p-tolyl cyclopropanamine is a valuable endeavor for the fields of medicinal chemistry and neuropharmacology. The data generated from the proposed experiments would provide crucial insights into the structure-activity relationships of this class of compounds and could guide the design of more potent and selective agents for therapeutic applications. This guide serves as a foundational framework to encourage and direct future research in this area. Researchers are urged to conduct these comparative studies to fill the existing knowledge gap.
A Comparative Analysis of 1-(m-Tolyl)cyclopropanamine and Existing Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 1-(m-Tolyl)cyclopropanamine as a monoamine oxidase (MAO) inhibitor against established compounds in the same class. Due to the limited availability of direct experimental data for this compound, this comparison leverages structure-activity relationship (SAR) principles to extrapolate its potential activity, alongside published efficacy data for well-known MAO inhibitors: tranylcypromine, phenelzine, and selegiline.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1][] Cyclopropylamines are a class of compounds known to act as potent, often irreversible, inhibitors of MAO.[5][6]
Efficacy Comparison of MAO Inhibitors
While specific inhibitory concentrations (IC50) for this compound are not publicly available, we can infer its potential activity based on the SAR of related aryl-substituted cyclopropylamines. The electronic properties of the substituent on the aromatic ring have been shown to influence the inhibitory potency.
Table 1: Quantitative Efficacy Data of Existing MAO Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| Tranylcypromine | MAO-A | 2.3 | Non-selective, irreversible inhibitor. |
| MAO-B | 0.95 | ||
| Phenelzine | MAO-A & MAO-B | 0.9 | Non-selective, irreversible inhibitor. |
| Selegiline | MAO-A | 23 | Selective, irreversible inhibitor for MAO-B at lower doses. |
| MAO-B | 0.051 |
Qualitative Assessment of this compound:
Based on SAR studies of aryl-substituted MAO inhibitors, the introduction of an electron-donating methyl group on the phenyl ring, as in this compound, may modulate its potency and selectivity compared to the unsubstituted phenylcyclopropylamine (tranylcypromine). The position of the substituent (ortho, meta, or para) can also influence activity. Without direct experimental data, it is hypothesized that this compound will exhibit inhibitory activity against both MAO-A and MAO-B, similar to tranylcypromine. However, the precise IC50 values and the selectivity profile remain to be determined experimentally.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO enzymes to a working concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the appropriate solvent.
-
Assay Reaction:
-
To each well of a 96-well plate, add the enzyme preparation.
-
Add the test compound or reference inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Detection:
-
The enzymatic reaction leads to the production of a detectable product (e.g., 4-hydroxyquinoline from kynuramine).
-
Measure the rate of product formation over time using a spectrophotometer or fluorometer at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway of MAO inhibition and a typical experimental workflow for determining IC50 values.
Caption: Signaling pathway of monoamine oxidase inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Cyclopropylamine Analogs as Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of cyclopropylamine analogs as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented is based on published experimental findings and is intended to inform researchers in the fields of medicinal chemistry and pharmacology.
Introduction
Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters.[1] The prototypical example, tranylcypromine, is a clinically used antidepressant. The rigid structure of the cyclopropyl ring provides a unique scaffold for designing selective inhibitors of the two MAO isoforms, MAO-A and MAO-B. Selective MAO-A inhibitors are primarily used for treating depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[2] This guide focuses on a series of cis-N-benzyl-2-alkoxycyclopropylamine analogs to elucidate the structural features that govern their inhibitory potency and selectivity.
Quantitative Data Summary
The following table summarizes the inhibitory activities (IC50 values) of a series of cis-cyclopropylamine analogs against human MAO-A and MAO-B. The data demonstrates the impact of varying the alkoxy substituent at the 2-position of the cyclopropyl ring and the substituent on the benzyl group.
| Compound ID | R (Alkoxy Group) | R' (Benzyl Substituent) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| 1 | OMe | H | 0.17 | 0.005 | 34 |
| 2 | OMe | 4-F | 0.25 | 0.008 | 31.25 |
| 3 | OMe | 4-Cl | 0.30 | 0.012 | 25 |
| 4 | OMe | 4-Br | 0.35 | 0.015 | 23.33 |
| 5 | OEt | H | 0.20 | 0.006 | 33.33 |
| 6 | OPr | H | 0.28 | 0.010 | 28 |
| 7 | OiPr | H | 0.32 | 0.014 | 22.86 |
| 8 | OBu | H | 0.40 | 0.020 | 20 |
Data is compiled from studies on cis-N-benzyl-2-alkoxycyclopropylamine analogs.[1]
Structure-Activity Relationship Analysis
The data in the table reveals several key SAR trends for this series of cis-cyclopropylamine analogs:
-
High Potency and Selectivity for MAO-B: All tested analogs exhibit significantly higher potency against MAO-B, with IC50 values in the nanomolar range.[1]
-
Effect of Alkoxy Substituent: The size of the alkoxy group at the 2-position of the cyclopropyl ring influences MAO-B inhibitory activity. The methoxy and ethoxy groups (compounds 1 and 5) confer the highest potency. Increasing the chain length or branching of the alkoxy group generally leads to a decrease in potency.
-
Effect of Benzyl Substituent: The introduction of halogen substituents at the 4-position of the benzyl ring (compounds 2-4) results in a slight decrease in potency against both MAO-A and MAO-B compared to the unsubstituted analog (compound 1).
-
Overall Selectivity: The analogs consistently demonstrate a preference for inhibiting MAO-B over MAO-A, with selectivity ratios ranging from 20 to 34-fold.
Experimental Protocols
The inhibitory activity of the cyclopropylamine analogs is typically determined using an in vitro monoamine oxidase inhibition assay. The following is a representative protocol.
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red)[5]
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[4]
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, fluorescent probe, and HRP in the assay buffer.
-
Assay Reaction:
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Include control wells: no enzyme, no inhibitor (vehicle), and positive control inhibitors.
-
For irreversible inhibitors, pre-incubate the plate with the MAO enzyme and test compounds for a specific duration (e.g., 15-30 minutes) at 37°C.[1][5]
-
Initiate the reaction by adding the substrate and detection reagents (e.g., Amplex Red and HRP) to all wells.
-
-
Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[5]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagram illustrates the general workflow of a structure-activity relationship study.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 1-(m-Tolyl)cyclopropanamine and Structurally Related Monoamine Oxidase Inhibitors
A detailed guide for researchers and drug development professionals on the experimental cross-validation of 1-(m-Tolyl)cyclopropanamine, a potent monoamine oxidase inhibitor. This guide provides a comparative analysis with established MAOIs, experimental protocols for activity assessment, and insights into its mechanism of action.
Introduction
Comparative Performance Data
While specific IC50 values for this compound are not available, research on related substituted phenylcyclopropylamines indicates that the position of the methyl group on the phenyl ring significantly influences inhibitory potency. For instance, a para-methyl group has been shown to increase inhibitory activity substantially compared to the unsubstituted tranylcypromine.[4] This suggests that this compound is likely a potent MAO inhibitor. The following table provides a comparison with established, non-selective MAOIs.
| Compound | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| This compound | MAO-A / MAO-B | Data not available | Data not available | |
| Tranylcypromine | MAO-A | 2.3 | ~2.4 | [5] |
| MAO-B | 0.95 | [5] | ||
| Phenelzine | MAO-A | ~0.05 (Ki) | ~0.6 | [6] |
| MAO-B | ~0.016 (Ki) | [6] | ||
| Isocarboxazid | MAO-A / MAO-B | Non-selective | Data not available | [3] |
Experimental Protocols
To experimentally validate the MAO inhibitory activity of this compound and its isomers, a standardized in vitro enzyme inhibition assay should be performed.
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test Compound: this compound (and its ortho- and para-isomers)
-
Reference Inhibitors: Tranylcypromine, Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Detection Reagents: Amplex® Red, horseradish peroxidase (for fluorescent assays)[7]
-
96-well black microplates
-
Microplate reader (fluorescence or absorbance)
2. Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or reference inhibitors to the wells of the 96-well plate.
-
Add the diluted enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. This pre-incubation is particularly important for irreversible inhibitors.
-
Initiate the reaction by adding the substrate solution (e.g., kynuramine).
-
For fluorescent assays using Amplex® Red, the detection reagents are included in the substrate solution.
-
-
Data Acquisition: Measure the fluorescence or absorbance at appropriate intervals or as an endpoint reading using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
-
Signaling Pathway and Mechanism of Action
This compound, as a phenylcyclopropylamine, is expected to act as a mechanism-based irreversible inhibitor of MAO. This inhibition involves the enzymatic oxidation of the cyclopropylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Caption: Mechanism of action of this compound as an MAO inhibitor.
Experimental and Logical Workflow
The process of characterizing a novel MAO inhibitor like this compound involves a logical progression from synthesis to comprehensive biological evaluation.
Caption: Workflow for the synthesis and evaluation of this compound.
Conclusion
While direct experimental data for this compound remains to be published, the existing literature on structurally related phenylcyclopropylamines provides a strong basis for predicting its activity as a potent, likely irreversible, inhibitor of both MAO-A and MAO-B. The provided experimental protocols offer a clear path for the empirical validation of its inhibitory profile. Further research into the specific IC50 values and selectivity of this compound and its isomers is warranted to fully elucidate their therapeutic potential and to contribute to the development of novel treatments for depressive and neurological disorders.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(m-Tolyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of pharmaceutical intermediates is a critical step in drug development and manufacturing. 1-(m-Tolyl)cyclopropanamine, a chiral primary amine, requires robust analytical methods to ensure its chemical and enantiomeric purity. This guide provides a comprehensive comparison of key analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Capillary Electrophoresis (CE). While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally similar aromatic and cyclopropyl amines to provide reliable starting points for method development and validation.
Comparative Overview of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the nature of the analyte, the type of impurities to be quantified (achiral vs. chiral), required sensitivity, and available instrumentation.
Table 1: Comparison of Achiral (Purity) Analysis Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Polysiloxane-based columns (e.g., DB-5, HP-5ms). | Not applicable. |
| Common Impurities Detected | Non-volatile and thermally labile impurities, starting materials, by-products. | Volatile impurities, residual solvents, and some by-products. | A wide range of impurities with unique NMR signals. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for primary amines to improve peak shape and volatility. | Dissolution in a deuterated solvent with an internal standard of known purity. |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L for aromatic amines.[1] | ~1.0 mg/L for aromatic amines without derivatization.[2] | Dependent on the number of scans; can detect impurities at the 0.1% level. |
| Limit of Quantitation (LOQ) | 0.05 - 0.3 mg/L for aromatic amines.[1] | ~3.0 mg/L for aromatic amines without derivatization.[2] | Typically >0.1% for accurate quantification. |
| Key Advantages | Versatile, widely applicable, suitable for non-volatile compounds. | High resolution, sensitive for volatile compounds. | Provides structural information, no need for specific impurity reference standards, highly accurate. |
| Potential Challenges | Can consume significant amounts of solvents. | Primary amines can exhibit poor peak shape (tailing) without derivatization; not suitable for non-volatile or thermally labile compounds.[3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for best results. |
Table 2: Comparison of Chiral (Enantiomeric Purity) Analysis Methods
| Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Gas Chromatography (Chiral GC) | Chiral Capillary Electrophoresis (Chiral CE) |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) in the gas phase. | Enantiomers are separated based on differences in their electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Typical Chiral Selector | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, or crown ether-based CSPs.[4] | Cyclodextrin-based CSPs.[5] | Cyclodextrins, macrocyclic antibiotics, or chiral crown ethers. |
| Sample Preparation | Dissolution in the mobile phase. | Often requires derivatization with a chiral or achiral reagent to improve volatility and chromatographic performance. | Dissolution in the background electrolyte. |
| Typical Resolution (Rs) | >1.5 is generally considered baseline separation.[6] | Can achieve high resolution, often >2.0.[5] | High efficiency can lead to excellent resolution. |
| Key Advantages | Broad applicability, well-established, wide variety of CSPs available.[4][7] | High efficiency and resolution for volatile enantiomers.[8] | Very high separation efficiency, low sample and reagent consumption. |
| Potential Challenges | CSPs can be expensive, method development can be empirical. | Derivatization can be complex and may introduce analytical errors. | Lower sensitivity for some detection methods, potential for analyte-wall interactions. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of purity analysis. The following protocols are representative for the analysis of aromatic primary amines and can be adapted for this compound.
Achiral Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or a buffer such as ammonium formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm or another wavelength where the analyte and potential impurities have significant absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Chiral Purity by High-Performance Liquid Chromatography (Chiral HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. Small amounts of an amine additive like diethylamine (0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Procedure: Inject the sample and determine the retention times for both enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-450.
-
Sample Preparation with Derivatization: To improve peak shape and volatility, derivatization is often necessary for primary amines. A common procedure involves acylation with a reagent like trifluoroacetic anhydride (TFAA) or silylation.
-
Procedure: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Purity is assessed by the relative peak area of the derivatized analyte. The mass spectrometer provides confirmation of the identity of the main peak and any impurities.
Purity by Quantitative NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes described.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]
comparative study of different synthetic routes to 1-arylcyclopropanamines
For Researchers, Scientists, and Drug Development Professionals
The 1-arylcyclopropanamine motif is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl and amine functionalities, enabling potent and selective interactions with biological targets. The synthesis of these valuable building blocks can be approached through several distinct methodologies. This guide provides a comparative overview of four prominent synthetic routes, offering quantitative data, detailed experimental protocols, and visual representations of the chemical transformations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 1-arylcyclopropanamines, using the synthesis of 1-phenylcyclopropanamine as a representative example where applicable.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Potential Drawbacks |
| Kulinkovich-de Meijere Reaction | Benzonitrile | EtMgBr, Ti(Oi-Pr)₄, BF₃·OEt₂ | ~ 18 h | 20 | 71 | Direct formation of the cyclopropylamine | Stoichiometric use of titanium reagent, sensitive to moisture |
| Hofmann Rearrangement | 1-Phenylcyclopropanecarboxamide | NaBr, MeOH, Electric Current | 5 h | Room Temp. | 85 | High-yielding, mild conditions (electro-induced) | Requires pre-synthesis of the amide |
| Schmidt Reaction | 1-Phenylcyclopropanecarboxylic Acid | NaN₃, H₂SO₄, CHCl₃ | Not Specified | 50-55 | ~65 | Utilizes a readily available carboxylic acid | Use of highly toxic and explosive hydrazoic acid |
| Reductive Amination | 1-Phenylcyclopropyl Ketone | NH₄OAc, NaBH₃CN, MeOH | 24 h | Room Temp. | 75 | Mild reducing conditions, commercially available reagents | Requires synthesis of the corresponding ketone |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Kulinkovich-de Meijere Reaction Workflow.
Caption: Hofmann Rearrangement Pathway.
Caption: Schmidt Reaction Overview.
Caption: Reductive Amination Process.
Detailed Experimental Protocols
Kulinkovich-de Meijere Reaction for the Synthesis of 1-Phenylcyclopropanamine
This protocol is adapted from the Kulinkovich-Szymoniak modification for the synthesis of primary cyclopropylamines from nitriles.
Materials:
-
Benzonitrile
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a solution of benzonitrile (1.0 eq) in anhydrous Et₂O or THF at 20 °C under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 eq).
-
Slowly add a solution of ethylmagnesium bromide (2.4 eq) to the mixture.
-
Stir the resulting black solution at 20 °C for 16 hours.
-
Cool the reaction mixture to 0 °C and slowly add boron trifluoride diethyl etherate (1.2 eq).
-
Stir the mixture at 20 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Make the aqueous layer basic by adding a concentrated aqueous solution of NaOH.
-
Extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to afford 1-phenylcyclopropanamine.
Electro-induced Hofmann Rearrangement for the Synthesis of Methyl (1-phenylcyclopropyl)carbamate
This protocol describes the synthesis of the carbamate precursor to 1-phenylcyclopropanamine, which can be subsequently hydrolyzed.
Materials:
-
1-Phenylcyclopropanecarboxamide
-
Sodium bromide (NaBr)
-
Methanol (MeOH)
-
Undivided electrochemical cell with a carbon plate anode and a platinum plate cathode
-
DC power supply
Procedure:
-
In an undivided electrochemical cell, dissolve 1-phenylcyclopropanecarboxamide (1.0 eq) and sodium bromide (0.2 eq) in methanol.
-
Pass a constant current of 25 mA through the solution at room temperature for a total charge of 4 F/mol.
-
Upon completion of the electrolysis (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a mixture of heptane and ethyl acetate) to yield methyl (1-phenylcyclopropyl)carbamate.
-
Subsequent hydrolysis of the carbamate (e.g., with aqueous acid or base) will yield 1-phenylcyclopropanamine.
Schmidt Reaction for the Synthesis of 1-Phenylcyclopropanamine
This is a general procedure based on the Schmidt reaction of carboxylic acids to amines. Caution: This reaction generates hydrazoic acid, which is highly toxic and explosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
1-Phenylcyclopropanecarboxylic acid
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Aqueous sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of 1-phenylcyclopropanecarboxylic acid (1.0 eq) in chloroform, add concentrated sulfuric acid.
-
Cool the mixture in an ice bath and add sodium azide (1.1 eq) portion-wise, maintaining the temperature between 50-55 °C.
-
After the addition is complete, stir the reaction mixture at 50-55 °C for 1 hour.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Separate the layers and neutralize the aqueous layer with a concentrated NaOH solution.
-
Extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain 1-phenylcyclopropanamine.
Reductive Amination for the Synthesis of 1-Phenylcyclopropanamine
This protocol outlines the reductive amination of 1-phenylcyclopropyl ketone.
Materials:
-
1-Phenylcyclopropyl ketone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or 1,2-dichloroethane (DCE)
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 1-phenylcyclopropyl ketone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with aqueous HCl.
-
Wash the aqueous layer with an organic solvent to remove any unreacted ketone.
-
Basify the aqueous layer with aqueous NaOH.
-
Extract the product with an organic solvent (3 x).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 1-phenylcyclopropanamine.
Conclusion
The synthesis of 1-arylcyclopropanamines can be achieved through various strategic approaches, each with its own set of advantages and challenges. The Kulinkovich-de Meijere reaction offers a direct route from readily available nitriles, while the Hofmann rearrangement provides a high-yielding transformation from the corresponding amides, with modern electrochemical methods offering mild conditions. The Schmidt reaction allows for the use of carboxylic acids as starting materials but requires stringent safety precautions due to the in-situ generation of hydrazoic acid. Finally, reductive amination is a classic and versatile method that relies on the availability of the corresponding cyclopropyl ketone. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, safety considerations, and the specific substitution patterns of the target molecule. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important class of compounds.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-(m-Tolyl)cyclopropanamine and its Alternatives
For researchers and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating structural modifications to enhance stability. This guide provides a comprehensive evaluation of the predicted metabolic stability of 1-(m-Tolyl)cyclopropanamine, comparing it with structurally related and alternative compounds. The information presented is based on an analysis of existing experimental data for analogous structures and established metabolic pathways.
While specific experimental data on the metabolic stability of this compound is not publicly available, its structure, featuring a cyclopropylamine moiety attached to a tolyl group, allows for predictions regarding its metabolic fate. This guide will delve into the likely metabolic pathways, compare its predicted stability with known data for a close structural analog, Tranylcypromine, and a non-cyclopropyl aromatic amine, Phenelzine, and provide detailed experimental protocols for assessing metabolic stability in a laboratory setting.
At a Glance: Comparative Metabolic Stability
The following table summarizes the available in vitro metabolic stability data for compounds structurally related to this compound. This data, obtained from studies on Tranylcypromine derivatives, provides a valuable benchmark for predicting the metabolic profile of this compound.
| Compound | Structure | In Vitro System | Parameter | Value | Species |
| Predicted: this compound | This compound | Human Liver Microsomes | Predicted Stability | Likely to be metabolized | Human |
| Tranylcypromine Derivative (S2157) | A derivative of trans-2-phenylcyclopropylamine | Human Liver Microsomes | % Remaining (60 min) | 1.3% | Human |
| Rat Liver Microsomes | % Remaining (60 min) | 0.7% | Rat | ||
| Mouse Liver Microsomes | % Remaining (60 min) | 0.7% | Mouse | ||
| Phenelzine | 2-phenylethylhydrazine | Human Liver Microsomes | Metabolic Fate | Primarily oxidized by MAO | Human |
Note: The metabolic stability of this compound is predicted based on the known metabolism of cyclopropylamines. Specific experimental data is required for a definitive assessment.
Delving Deeper: Metabolic Pathways and Potential Liabilities
The metabolic stability of a compound is intrinsically linked to its chemical structure. The presence of the cyclopropylamine and tolyl groups in this compound suggests several potential metabolic pathways.
The Cyclopropylamine Moiety: A Double-Edged Sword
The cyclopropyl group is often incorporated into drug candidates to improve potency and metabolic stability by blocking potential sites of oxidation. However, when attached to an amine, it can become a metabolic liability.
Cytochrome P450 (CYP) enzymes, particularly CYP2A6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, are known to oxidize cyclopropylamines.[1] This can lead to the opening of the cyclopropane ring, forming reactive intermediates that can covalently bind to cellular macromolecules, a mechanism associated with potential toxicity. This metabolic route is a significant consideration for the development of any cyclopropylamine-containing drug candidate.
The metabolic fate of Tranylcypromine, a well-known cyclopropylamine-containing drug, involves ring hydroxylation and N-acetylation.[2] It is also a known inhibitor of several CYP enzymes.[1]
The Influence of the Tolyl Group
The "m-tolyl" group (a methyl-substituted phenyl ring) in this compound also presents a potential site for metabolism. The methyl group can undergo benzylic hydroxylation by CYP enzymes, leading to the formation of an alcohol metabolite, which can be further oxidized to a carboxylic acid. Aromatic hydroxylation of the phenyl ring is another possible metabolic pathway.
Comparison with Phenelzine: A Non-Cyclopropyl Amine
Phenelzine, an antidepressant that, like Tranylcypromine, is a monoamine oxidase inhibitor (MAOI), offers a useful comparison as it is an aromatic amine without the cyclopropyl group. Phenelzine is primarily metabolized by monoamine oxidase (MAO) through oxidation.[1][3] Its major metabolites are phenylacetic acid and p-hydroxyphenylacetic acid.[3] While it also interacts with CYP enzymes, its primary clearance pathway is different from the potential CYP-mediated ring-opening of cyclopropylamines.
Experimental Corner: Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound and its alternatives, in vitro assays using liver microsomes are the industry standard. These assays provide key parameters such as half-life (t1/2) and intrinsic clearance (CLint).
Liver Microsomal Stability Assay: A Standard Protocol
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Termination: Immediately stop the reaction in the aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. From the rate of disappearance, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
References
Assessing the Off-Target Effects of 1-(m-Tolyl)cyclopropanamine: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel epigenetic modulators, a thorough understanding of a compound's selectivity is paramount. This guide provides a comparative assessment of the potential off-target effects of 1-(m-Tolyl)cyclopropanamine, a structural analog of the known Lysine-Specific Demethylase 1 (LSD1) inhibitor tranylcypromine (TCP). Due to the absence of publicly available experimental data for this compound, this guide leverages data from structurally related and well-characterized LSD1 inhibitors to infer its likely off-target profile and provides a framework for its experimental evaluation.
LSD1, a flavin-dependent amine oxidase, is a key epigenetic regulator involved in gene transcription and is a validated therapeutic target in various cancers, including acute myeloid leukemia (AML).[1] Many small molecule inhibitors of LSD1 are derived from the scaffold of tranylcypromine, an antidepressant that also inhibits monoamine oxidases A and B (MAO-A and MAO-B).[1][2] This structural similarity raises the critical issue of off-target inhibition, as MAO-A and MAO-B are key neurotransmitter-metabolizing enzymes, and their inhibition can lead to significant physiological effects. Therefore, assessing the selectivity of any new TCP-based LSD1 inhibitor is a crucial step in its development as a research tool or therapeutic agent.
Comparative Analysis of LSD1 Inhibitor Selectivity
To contextualize the potential off-target effects of this compound, the following table summarizes the inhibitory activities of tranylcypromine and two other well-characterized TCP-derived LSD1 inhibitors against their primary target (LSD1) and key off-targets (MAO-A and MAO-B).
| Compound | Primary Target: LSD1 | Off-Target: MAO-A | Off-Target: MAO-B |
| This compound | Data not available | Data not available | Data not available |
| Tranylcypromine (TCP) | IC50: ~20.7 µM[2] | IC50: ~2.3 µM[2][3] | IC50: ~0.95 µM[2][3] |
| Iadademstat (ORY-1001) | IC50: <20 nM[4] | Highly Selective | Highly Selective |
| GSK2879552 | IC50: ~24 nM[1] | Selective | Selective |
| IC50 values can vary depending on assay conditions. |
As the data indicates, the parent compound, tranylcypromine, is a more potent inhibitor of MAO-A and MAO-B than LSD1. In contrast, extensive medicinal chemistry efforts have led to the development of derivatives like Iadademstat (ORY-1001) and GSK2879552 with significantly improved potency for LSD1 and high selectivity over the monoamine oxidases.[1][4] Given that this compound is a simple derivative of the TCP scaffold, it is plausible that it may retain significant activity against MAO-A and MAO-B. The "m-tolyl" substitution may confer some degree of selectivity, but without experimental data, this remains speculative.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a typical workflow for characterizing the on-target and off-target activities of a novel chemical probe like this compound.
Experimental Protocols
A crucial step in evaluating a novel inhibitor is to perform robust and reproducible in vitro enzyme inhibition assays. The horseradish peroxidase (HRP)-coupled assay is a widely used method for measuring the activity of hydrogen peroxide-producing enzymes like LSD1 and MAOs.
Horseradish Peroxidase (HRP)-Coupled Fluorometric Assay for LSD1/MAO Activity
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the demethylation reaction catalyzed by LSD1 or the deamination reaction catalyzed by MAOs. The H₂O₂ is used by HRP to oxidize a fluorogenic substrate, such as Amplex Red, resulting in the formation of the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human LSD1, MAO-A, or MAO-B enzyme
-
H3K4me2 peptide substrate (for LSD1) or a suitable amine substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) and reference inhibitors (e.g., Tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare a 2X enzyme solution (LSD1, MAO-A, or MAO-B) in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Prepare a detection mix containing Amplex Red and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted compound or DMSO (for controls) to the wells of the 384-well plate.
-
Add the 2X enzyme solution (e.g., 10 µL) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the 2X substrate solution (e.g., 10 µL).
-
Simultaneously or immediately after, add the detection mix (e.g., 5 µL).
-
Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 540 nm, emission at 590 nm) at regular intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time curve for each well.
-
Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Recommendations
While direct experimental evidence for the off-target effects of this compound is currently unavailable, its structural similarity to tranylcypromine suggests a high probability of inhibitory activity against MAO-A and MAO-B. Researchers utilizing this compound should exercise caution and are strongly encouraged to experimentally determine its selectivity profile. The provided comparative data and experimental protocols offer a robust framework for conducting such an assessment. A thorough characterization of its on-target and off-target activities is essential to ensure the validity of experimental results and to ascertain its potential as a selective chemical probe for studying LSD1 biology.
References
Benchmarking the Performance of 1-(m-Tolyl)cyclopropanamine in Monoamine Oxidase Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the functional performance of 1-(m-Tolyl)cyclopropanamine as a potential monoamine oxidase (MAO) inhibitor. Due to a lack of publicly available experimental data for this compound, this document serves as a comprehensive proposal for the necessary functional assays, presenting a direct comparison with established MAO inhibitors. The provided experimental protocols and data presentation structures are intended to guide the evaluation of this compound and facilitate its comparison with key alternatives in the field.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters such as serotonin, dopamine, and norepinephrine.[] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Inhibition of MAO-A is a well-established therapeutic strategy for depression and anxiety disorders, while selective MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.[]
Cyclopropylamine derivatives represent a class of compounds known to act as mechanism-based inhibitors of MAO. The strained cyclopropyl ring is believed to play a crucial role in the irreversible inactivation of the flavin cofactor within the enzyme's active site. Given its structural similarity to known MAO inhibitors, this compound is a compound of significant interest for its potential therapeutic applications. This guide outlines the essential functional assays required to characterize its inhibitory activity and compare it with commercially available and well-characterized MAO inhibitors.
Comparative Performance Data
To effectively benchmark the performance of this compound, its half-maximal inhibitory concentration (IC50) against both MAO-A and MAO-B isoforms must be determined. The following table presents the reported IC50 values for several established MAO inhibitors, providing a reference for comparison.
Table 1: Comparative IC50 Values of MAO Inhibitors
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| This compound | Proposed Irreversible | Data Not Available | Data Not Available | To Be Determined |
| Tranylcypromine | Non-selective, Irreversible | 2.3 | 0.95 | 0.41 |
| Phenelzine | Non-selective, Irreversible | ~1.0-5.0 | ~1.0-5.0 | ~1 |
| Moclobemide | MAO-A selective, Reversible | 1.0 | >100 | >100 |
| Selegiline (L-deprenyl) | MAO-B selective, Irreversible | 23 | 0.051 | 0.0022 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
Experimental Protocols
To determine the inhibitory potency of this compound, standardized in vitro functional assays for MAO-A and MAO-B inhibition should be performed.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO inhibitor screening kits and provides a robust method for determining IC50 values.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar H2O2-sensitive probe)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence capabilities (Excitation/Emission appropriate for the chosen probe, e.g., ~530 nm/590 nm for Amplex Red)
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, the fluorescent probe, HRP, and the MAO substrate in MAO Assay Buffer at their final desired concentrations.
-
Compound Dilution: Prepare a serial dilution of this compound and control inhibitors (e.g., Tranylcypromine, Selegiline) in the assay buffer. Include a vehicle control (solvent only).
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B). b. Add 5 µL of the diluted test compound or control to the respective wells. c. Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme. d. Initiate the reaction by adding 50 µL of the reaction mixture containing the MAO substrate, HRP, and the fluorescent probe.
-
Signal Detection: Immediately begin kinetic readings of fluorescence intensity every 1-2 minutes for a total of 20-30 minutes using a microplate reader.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
Caption: General signaling pathway of monoamine oxidase (MAO) inhibition.
Caption: Experimental workflow for determining IC50 values.
Conclusion and Future Directions
The structural characteristics of this compound suggest its potential as a monoamine oxidase inhibitor. To validate this hypothesis and establish its therapeutic potential, rigorous functional testing is imperative. The experimental framework provided in this guide offers a clear path to determining the inhibitory potency and selectivity of this compound. By obtaining the IC50 values for both MAO-A and MAO-B, researchers can quantitatively compare its performance against established drugs such as Tranylcypromine, Phenelzine, Moclobemide, and Selegiline. This comparative data is essential for making informed decisions in the early stages of drug discovery and development. The completion of these assays will fill a critical knowledge gap and elucidate the potential of this compound as a novel modulator of monoamine oxidase activity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(m-Tolyl)cyclopropanamine
For Immediate Reference: Do Not Dispose of 1-(m-Tolyl)cyclopropanamine Down the Drain or in General Waste. This compound must be treated as hazardous chemical waste and disposed of through a licensed environmental health and safety (EHS) provider.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a substance that is potentially toxic and an irritant. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Footwear | Closed-toe shoes. |
An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection and transfer to a licensed hazardous waste disposal company, which will typically use incineration for final destruction.[1]
Step 1: Waste Segregation and Collection
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be constructed of a compatible material (e.g., glass or polyethylene) and feature a secure, leak-proof lid.[1][2]
-
Non-Halogenated Waste Stream: This compound should be disposed of as non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams.[3]
-
Avoid Mixing: Do not mix this compound waste with incompatible substances such as acids, strong oxidizing agents, or other reactive chemicals to prevent hazardous reactions.[2]
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] The date of accumulation should also be clearly marked.
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[1][2]
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[1]
Step 3: Arranging for Professional Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup.[2][4]
-
Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by local and national regulations.[2]
Step 4: Decontamination of Empty Containers
-
Triple Rinse: An empty container that previously held this compound must be decontaminated before it can be disposed of as non-hazardous waste. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste in the appropriate non-halogenated organic waste stream.
-
Final Disposal: Once properly decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Deface the original label before disposal.
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established best practices for laboratory safety and chemical waste management.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(m-Tolyl)cyclopropanamine
Essential Safety and Handling Guide for 1-(m-Tolyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks. The following recommendations are based on the known hazards of similar chemical structures, such as cyclopropylamine, and general best practices for handling hazardous laboratory chemicals.
Hazard Summary
Potential Hazards Include:
-
Flammability: Vapors may form explosive mixtures with air and can flash back from an ignition source.[1]
-
Corrosivity: May cause severe burns to the eyes, skin, and mucous membranes.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Allergic Reactions: May cause skin and respiratory sensitization.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 standards.[2] A face shield worn over goggles is necessary when there is a risk of splashing or a highly exothermic reaction.[2] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Disposable nitrile gloves offer broad short-term protection.[2] Consult the glove manufacturer's chemical resistance guide for specific compatibility. Always inspect gloves before use and replace them immediately upon contamination.[2] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of materials like Nomex® should be worn fully buttoned to cover as much skin as possible.[2] |
| Feet | Closed-Toe, Closed-Heel Shoes | Shoes must fully cover the feet to protect against spills. Avoid porous materials.[2] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or engineering controls are insufficient, a properly fitted respirator with appropriate cartridges is mandatory.[4] |
Operational and Disposal Plans
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
-
Use non-sparking tools.[1]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid direct contact with the chemical.
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
-
Decontaminate all equipment and the work surface.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Fire | Use carbon dioxide, dry chemical, or foam to extinguish.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal. |
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
